3-Deazauridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKZNLSFMZJJA-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945889 | |
| Record name | 3-Deazauridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23205-42-7 | |
| Record name | 3-Deazauridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23205-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deazauridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deazauridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1-β-D-ribofuranosyl-2(1H)-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DEAZAURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263CU738ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Deazauridine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 3-Deazauridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3-DU, NSC 126849) is a synthetic pyrimidine nucleoside analog of uridine with established antitumor and antiviral properties.[1][2] Its primary mechanism of action revolves around the disruption of pyrimidine biosynthesis, leading to the inhibition of nucleic acid synthesis and subsequent cell growth arrest. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its metabolic activation, primary and secondary cellular targets, and the downstream consequences on cellular metabolism. This document includes quantitative data on its biological activity, detailed experimental protocols for studying its mechanism, and visualizations of the key pathways involved.
Core Mechanism of Action: Inhibition of CTP Synthetase
The central mechanism of this compound's biological activity is its potent inhibition of CTP synthetase, the enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP).[3][4][5] This process is critical for cellular proliferation, as CTP is an essential precursor for the synthesis of RNA, DNA, and phospholipids.[6]
Cellular Uptake and Metabolic Activation
This compound is transported into the cell where it undergoes intracellular phosphorylation by cellular kinases to its active forms: this compound 5'-monophosphate (3-DUMP), this compound 5'-diphosphate (3-DUDP), and this compound 5'-triphosphate (3-DUTP).[3] The triphosphate form, 3-DUTP, is the primary active metabolite responsible for the inhibition of CTP synthetase.[3]
References
- 1. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CTP inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
3-Deazauridine: A Technical Guide to CTP Synthetase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazauridine (3-DU) is a pyrimidine nucleoside analog that has garnered significant interest as a potent inhibitor of CTP synthetase (CTPS), the rate-limiting enzyme in the de novo biosynthesis of cytidine triphosphate (CTP). By disrupting the intracellular pool of CTP, a crucial precursor for DNA and RNA synthesis, this compound exhibits significant anti-proliferative effects, making it a subject of investigation for anticancer and antiviral therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, its kinetic properties as a CTPS inhibitor, detailed experimental protocols for its study, and its impact on cellular signaling pathways.
Mechanism of Action: Competitive Inhibition of CTP Synthetase
This compound itself is a prodrug that, upon cellular uptake, is phosphorylated by uridine-cytidine kinase and other cellular kinases to its active triphosphate form, this compound triphosphate (3-deaza-UTP).[1] This active metabolite acts as a competitive inhibitor of CTP synthetase, competing with the natural substrate, uridine triphosphate (UTP).[2][3][4] CTP synthetase catalyzes the ATP-dependent conversion of UTP to CTP, with glutamine serving as the nitrogen donor.[5] By binding to the UTP-binding site on the enzyme, 3-deaza-UTP sterically hinders the binding of UTP, thereby blocking the synthesis of CTP.[6] This leads to a depletion of intracellular CTP pools, which in turn inhibits DNA and RNA synthesis and ultimately arrests cell proliferation.[7]
dot
References
- 1. genscript.com [genscript.com]
- 2. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 3. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 | Life Science Alliance [life-science-alliance.org]
- 4. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CTP synthetase - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Impact of 3-Deazauridine on Pyrimidine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Deazauridine, a synthetic analog of uridine, exerts potent antineoplastic and antiviral effects primarily by disrupting pyrimidine biosynthesis. Following cellular uptake, it is phosphorylated to its active form, this compound-5'-triphosphate (3-deazaUTP), which acts as a competitive inhibitor of CTP synthetase. This inhibition leads to a significant depletion of intracellular cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) pools, coupled with an accumulation of uridine triphosphate (UTP). The resulting imbalance in nucleotide pools disrupts nucleic acid synthesis, ultimately leading to cell growth inhibition and apoptosis. This technical guide provides an in-depth analysis of the biochemical effects of this compound, including quantitative data on its impact on nucleotide pools, detailed experimental protocols for studying its mechanism of action, and visual representations of the affected metabolic pathways.
Mechanism of Action
This compound is a prodrug that requires intracellular phosphorylation to become biologically active. The key steps in its mechanism of action are:
-
Cellular Uptake and Phosphorylation: this compound enters the cell and is sequentially phosphorylated by cellular kinases to this compound monophosphate (3-deazaUMP), diphosphate (3-deazaUDP), and finally to the active triphosphate form, 3-deazaUTP.
-
Inhibition of CTP Synthetase: 3-deazaUTP acts as a potent competitive inhibitor of CTP synthetase, the enzyme responsible for the de novo synthesis of CTP from UTP.[1] By competing with the natural substrate UTP, 3-deazaUTP blocks the formation of CTP.
-
Disruption of Nucleotide Pools: The inhibition of CTP synthetase leads to a significant decrease in the intracellular concentrations of CTP and, subsequently, dCTP.[2] Concurrently, the block in its utilization causes an accumulation of UTP.
-
Inhibition of Nucleic Acid Synthesis: The severe imbalance in pyrimidine nucleotide pools, particularly the depletion of CTP and dCTP, inhibits the synthesis of RNA and DNA, leading to the cessation of cell proliferation and induction of apoptosis.
Quantitative Effects on Pyrimidine Nucleotide Pools
The inhibitory effect of this compound on pyrimidine biosynthesis has been quantified in various studies, particularly in the L1210 leukemia cell line. The following tables summarize the key quantitative data.
Table 1: Inhibition of De Novo Pyrimidine Biosynthesis in L1210 Cells
| Intracellular 3-Deazauracil Nucleotide Concentration (nmol/10⁶ cells) | Inhibition of De Novo Pyrimidine Biosynthesis (%) | Uracil Nucleotide Pool Level (% of Control) |
| 1 - 6 | 40 - 85 | 66 - 97 |
Data from Karle et al. (1984)[3]
Table 2: Effect of this compound on Nucleotide Pools in L1210/ara-C Cells
| Treatment | Time (hours) | CTP Pool Reduction (%) | dCTP Pool Reduction (%) |
| 100 mg/kg this compound | 1 - 3 | > 90 | > 90 |
Data from Lubejko et al. (1989)[2]
Signaling Pathways and Experimental Workflows
To visually represent the biochemical impact of this compound and the experimental approaches to study it, the following diagrams are provided.
References
- 1. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified HPLC method for simultaneously quantifying ribonucleotides and deoxyribonucleotides in cell extracts or frozen tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 3-Deazauridine on Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Deazauridine (3-DU) is a synthetic uridine analog with significant biological activity, primarily recognized for its role as a modulator of nucleotide metabolism. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on purine metabolism. While its primary mechanism of action involves the potent inhibition of pyrimidine biosynthesis, the consequential effects on the purine metabolic pathway are profound and offer a compelling rationale for its use in various research and therapeutic contexts. This document details the molecular mechanisms, presents quantitative data on nucleotide pool alterations, provides comprehensive experimental protocols for studying its effects, and visualizes the intricate signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects following cellular uptake and subsequent intracellular phosphorylation. The primary and secondary mechanisms of action are detailed below.
Cellular Uptake and Phosphorylation
This compound is transported into the cell via nucleoside transport systems. Once inside, it is phosphorylated by uridine-cytidine kinase to its monophosphate form (this compound monophosphate, 3-DUMP). Cellular kinases further phosphorylate 3-DUMP to its diphosphate (3-DUDP) and triphosphate (3-DUTP) forms. These phosphorylated metabolites are the active forms of the drug.
Primary Target: CTP Synthetase and Pyrimidine Metabolism
The principal mechanism of action of this compound is the competitive inhibition of CTP synthetase by its triphosphate metabolite, 3-DUTP.[1] CTP synthetase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of UTP to CTP.[2] By competitively binding to the UTP binding site, 3-DUTP effectively blocks the production of CTP, leading to a depletion of intracellular CTP and dCTP pools.[3][4] This disruption of pyrimidine nucleotide homeostasis is a key contributor to the cytostatic and antiviral effects of this compound.[2]
Secondary Target: AICAR Transformylase and Purine Metabolism
A significant secondary effect of this compound is the inhibition of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme involved in the de novo purine biosynthesis pathway.[5] This enzyme catalyzes the conversion of AICAR to formyl-AICAR (FAICAR). Inhibition of AICAR transformylase leads to the intracellular accumulation of its substrate, AICAR, and its precursor, succinyl-AICAR (SAICAR).[5] This perturbation of the purine pathway contributes to the overall metabolic impact of this compound.
Impact on Intracellular Nucleotide Pools
The inhibition of CTP synthetase and AICAR transformylase by this compound leads to significant and predictable alterations in the intracellular concentrations of both pyrimidine and purine nucleotides. These changes are dose- and time-dependent and have been extensively studied in various cell lines, particularly in L1210 leukemia cells.[3]
Effects on Pyrimidine Nucleotide Pools
Treatment with this compound results in a marked decrease in the intracellular pools of CTP and dCTP.[3] In L1210/ara-C cells treated with 100 mg/kg of this compound, CTP and dCTP pools were reduced by over 90% within 1-3 hours of administration.[3] Concurrently, the inhibition of CTP synthesis leads to an accumulation of its precursor, UTP.[3]
Effects on Purine Nucleotide Pools
The impact on purine metabolism is more complex. The blockade of pyrimidine biosynthesis spares key precursors, 5-phosphoribosyl-1-pyrophosphate (PRPP) and L-glutamine.[5] Elevated concentrations of these molecules can stimulate the initial reactions of de novo purine biosynthesis.[5] However, the concurrent inhibition of AICAR transformylase leads to an accumulation of AICAR and SAICAR.[5] Despite this block, a modest increase in GTP pools and a marked expansion of the ATP pool have been observed in L1210/ara-C cells 12 hours following in vivo treatment with this compound.[3]
Quantitative Data on Nucleotide Pool Alterations
The following tables summarize the quantitative effects of this compound on nucleotide pools in L1210 leukemia cells.
| Cell Line | Treatment | Time (hours) | CTP Pool (% of Control) | dCTP Pool (% of Control) | UTP Pool (% of Control) | Reference |
| L1210/ara-C | 100 mg/kg 3-DU (in vivo) | 1-3 | <10 | <10 | Increased | [3] |
| L1210/ara-C | 100 mg/kg 3-DU (in vivo) | 12 | Complete Recovery | Complete Recovery | N/A | [3] |
| Cell Line | Treatment | Time (hours) | ATP Pool (% of Control) | GTP Pool (% of Control) | AICAR/SAICAR | Reference |
| L1210/ara-C | 100 mg/kg 3-DU (in vivo) | 12 | Markedly Expanded | Modest Increase | Accumulated | [3][5] |
| L1210 | 25 µM 3-DU (in vitro) | N/A | N/A | Large Accumulation | Accumulated | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the impact of this compound on purine metabolism.
CTP Synthetase Activity Assay
This protocol is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for measuring CTP synthetase activity.[6]
Materials:
-
Cell lysate
-
Reaction buffer: 60 mM HEPES pH 8.0, 10 mM MgCl2
-
Substrates: ATP, UTP, L-glutamine
-
This compound triphosphate (3-DUTP) as inhibitor
-
Internal standard: Stable isotope-labeled CTP
-
LC-MS/MS system
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Determine protein concentration of the lysates.
-
Prepare reaction mixtures containing cell lysate, reaction buffer, and substrates (e.g., 1.5 mM ATP, 600 µM UTP). For inhibition studies, include varying concentrations of 3-DUTP.
-
Initiate the reaction by adding L-glutamine.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the CTP produced.
-
Calculate enzyme activity as pmol CTP/min/mg protein.
-
Determine kinetic parameters (Km for UTP and Vmax) and the inhibitory constant (Ki) for 3-DUTP using appropriate kinetic models.[6]
AICAR Transformylase Activity Assay
This protocol is based on a spectrophotometric assay that measures the formation of THF.[7]
Materials:
-
Purified AICAR transformylase or cell lysate
-
Assay buffer: 33 mM Tris-HCl (pH 7.5), 25 mM KCl, 5 mM β-mercaptoethanol
-
Substrates: N10-formyltetrahydrofolate (N10-fTHF), AICAR
-
Inhibitor (e.g., this compound monophosphate)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures (1 mL) containing assay buffer, 0.1 mM N10-fTHF, and varying concentrations of AICAR.
-
For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the increase in absorbance at 298 nm, which corresponds to the formation of tetrahydrofolate (THF).
-
Calculate the initial reaction velocity from the linear phase of the absorbance change.
-
Determine the kinetic parameters (Km for AICAR and Vmax) and the Ki for the inhibitor.[7]
Analysis of Intracellular Nucleotide Pools by HPLC
This protocol outlines a general method for the extraction and analysis of nucleotides using ion-pair reversed-phase HPLC.[8][9]
Materials:
-
Cultured cells (e.g., L1210)
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solution: 0.4 M perchloric acid (PCA)
-
Neutralization solution: 3 M K2CO3
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 30 mM KH2PO4 + 0.8 mM tetrabutylammonium phosphate (TBAP), pH 5.45
-
Mobile phase B: Acetonitrile/30 mM KH2PO4 (1:1, v/v) + 0.8 mM TBAP, pH 7.0
-
UV detector
Procedure:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Extract nucleotides by adding a defined volume of ice-cold 0.4 M PCA.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge to pellet the precipitate.
-
Neutralize the supernatant by adding 3 M K2CO3 until the pH is between 6.5 and 7.0.
-
Centrifuge to remove the KClO4 precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume onto the equilibrated C18 column.
-
Elute the nucleotides using a gradient of mobile phase B into mobile phase A.
-
Monitor the absorbance at 254 nm or 260 nm.
-
Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Inhibition of CTP Synthetase by this compound Triphosphate.
Caption: Impact of this compound on the De Novo Purine Biosynthesis Pathway.
Caption: Generalized Experimental Workflow for Studying this compound's Effects.
Conclusion
This compound is a powerful tool for dissecting the intricate connections between pyrimidine and purine metabolism. Its primary inhibition of CTP synthetase triggers a cascade of metabolic alterations, including a significant impact on the de novo purine biosynthesis pathway through the secondary inhibition of AICAR transformylase and the modulation of precursor availability. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for researchers and drug development professionals. This guide provides a comprehensive framework for investigating the effects of this compound and leveraging its properties for the development of novel therapeutic strategies and a deeper understanding of nucleotide metabolism in health and disease.
References
- 1. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTP synthetase - Wikipedia [en.wikipedia.org]
- 3. Effect of this compound on the metabolism, toxicity, and antitumor activity of azacitidine in mice bearing L1210 leukemia sensitive and resistant to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual effects of pyrazofurin and this compound upon pyrimidine and purine biosynthesis in mouse L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Deazauridine: A Technical Guide for Drug Development Professionals
Abstract
3-Deazauridine (3-DU), a synthetic analog of the nucleoside uridine, has garnered significant interest within the scientific community for its potent anticancer and antiviral properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its derivatives. The primary mechanism of action, competitive inhibition of CTP synthetase, is discussed in detail, along with the downstream effects on cellular nucleotide pools and nucleic acid synthesis. This document summarizes key quantitative data on the biological activity of this compound and its analogs, presents detailed experimental protocols for their evaluation, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting nucleotide metabolism.
Introduction
This compound is a pyridine-based nucleoside analog where the nitrogen at the 3-position of the uracil ring is replaced by a carbon atom. This structural modification is critical to its biological activity, which primarily stems from its ability to inhibit the de novo synthesis of pyrimidine nucleotides[1]. Following cellular uptake and intracellular phosphorylation, the active metabolite, this compound 5'-triphosphate (3-DUTP), acts as a competitive inhibitor of CTP synthetase[2][3]. This enzyme catalyzes the final step in the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP)[2][3][4]. The resulting depletion of intracellular CTP and, subsequently, deoxycytidine triphosphate (dCTP) pools disrupts both RNA and DNA synthesis, leading to cytostatic and cytotoxic effects in rapidly proliferating cancer cells and inhibiting viral replication[2][3].
The exploration of this compound's SAR is crucial for the rational design of more potent and selective analogs with improved therapeutic indices. This guide will delve into the known modifications of the this compound scaffold and their impact on its biological activity.
Mechanism of Action
The biological effects of this compound are initiated by its transport into the cell and subsequent metabolic activation.
Cellular Uptake and Phosphorylation
This compound is transported into cells via nucleoside transporters[5]. Once inside the cell, it is phosphorylated by uridine-cytidine kinase (UCK) to its 5'-monophosphate form (3-DUMP)[2][6]. Further phosphorylation by other cellular kinases leads to the formation of the diphosphate (3-DUDP) and the active triphosphate (3-DUTP) metabolites[2][6]. The efficiency of this initial phosphorylation step by UCK can be a determinant of cellular sensitivity to this compound[5].
Figure 1: Intracellular activation of this compound.
Inhibition of CTP Synthetase and Downstream Effects
The primary molecular target of 3-DUTP is CTP synthetase[1][3]. By competitively inhibiting this enzyme with respect to UTP, 3-DUTP blocks the conversion of UTP to CTP[4]. This leads to a significant decrease in the intracellular pools of CTP and dCTP[2][3]. The depletion of these essential precursors for nucleic acid synthesis results in the inhibition of both RNA and DNA replication, ultimately leading to cell cycle arrest and apoptosis[7]. Furthermore, the reduction in CTP levels can also impact phospholipid biosynthesis[8].
Figure 2: Mechanism of CTP Synthetase inhibition.
Structure-Activity Relationship Data
The biological activity of this compound can be modulated by structural modifications to the pyridine ring and the ribose moiety. The following tables summarize the available quantitative data for this compound and its analogs.
Anticancer Activity
| Compound | Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |
| This compound | CCRF-CEM (Human leukemia) | Cytostatic | 11 | [9] |
| This compound | L1210 (Mouse leukemia) | Cytostatic | 1.3 | [9] |
| This compound | Vero (Monkey kidney) | Cytotoxicity | > 200 | [9] |
Antiviral Activity
The antiviral activity of this compound and its analog 3-nitro-3-deazauridine has been evaluated against a range of RNA viruses. The data is presented as an Antiviral Index (AI), which is the ratio of the maximum tolerated dose (MTD) to the minimum inhibitory concentration (MIC). A higher AI indicates greater selectivity.
| Compound | Virus | Antiviral Index (AI) | Reference |
| This compound (3DU) | Parainfluenza virus (PIV) | < 0.1 | |
| 3-Nitro-3-deazauridine (3N-3DU) | Parainfluenza virus (PIV) | 15.3 | |
| Ribavirin | Parainfluenza virus (PIV) | comparable to 3N-3DU | |
| This compound (3DU) | Rhinovirus (RV) | < 0.1 | |
| 3-Nitro-3-deazauridine (3N-3DU) | Rhinovirus (RV) | 24.1 | |
| This compound (3DU) | Semliki Forest virus (SFV) | < 0.1 | |
| 3-Nitro-3-deazauridine (3N-3DU) | Semliki Forest virus (SFV) | 76.9 | |
| This compound (3DU) | Vesicular stomatitis virus (VSV) | < 0.1 | |
| 3-Nitro-3-deazauridine (3N-3DU) | Vesicular stomatitis virus (VSV) | 50 | |
| This compound (3DU) | Poliovirus, type 1 (PoV) | < 0.1 | |
| 3-Nitro-3-deazauridine (3N-3DU) | Poliovirus, type 1 (PoV) | 0.5 | |
| Ribavirin | Poliovirus, type 1 (PoV) | 1.3 | |
| This compound (3DU) | Punta Toro virus (PTV) | < 0.1 | |
| 3-Nitro-3-deazauridine (3N-3DU) | Punta Toro virus (PTV) | 2.4 | |
| Ribavirin | Punta Toro virus (PTV) | 10.0 |
These data suggest that the addition of a nitro group at the 3-position of the deazauracil ring can significantly enhance antiviral activity and reduce toxicity compared to the parent compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
CTP Synthetase Inhibition Assay
This protocol is adapted from methodologies used for assessing the activity of CTP synthetase inhibitors.
Objective: To determine the inhibitory potential of a test compound (e.g., 3-DUTP) on CTP synthetase activity.
Principle: The enzymatic activity of CTP synthetase is measured by quantifying the amount of CTP produced from UTP. The reaction requires ATP and glutamine as co-substrates. The inhibition is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.
Materials:
-
Purified CTP synthetase enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mM GTP
-
Substrates: UTP, ATP, L-glutamine
-
Test compound (inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 291 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP (e.g., 2 mM), and L-glutamine (e.g., 2 mM).
-
Add the purified CTP synthetase enzyme to the reaction mixture.
-
Add the test compound at various concentrations to the designated wells. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding UTP (e.g., at varying concentrations to determine the mode of inhibition).
-
Immediately monitor the increase in absorbance at 291 nm, which corresponds to the formation of CTP, over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. rsc.org [rsc.org]
- 4. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
3-Deazauridine's Role in Nucleotide Pool Perturbation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of 3-deazauridine, a synthetic analog of uridine, and its significant role in the perturbation of intracellular nucleotide pools. The primary focus is on its mechanism of action as a potent inhibitor of CTP synthase, the rate-limiting enzyme in the de novo synthesis of cytidine nucleotides. By disrupting the delicate balance of pyrimidine pools, this compound exerts potent antiviral and anticancer effects, making it a subject of significant interest in drug development.
Core Mechanism of Action
This compound itself is not the active inhibitor. Upon cellular uptake, it is anabolized by cellular kinases into its active form, this compound triphosphate (3-deaza-UTP). This triphosphate analog then acts as a competitive inhibitor of CTP synthase, the enzyme responsible for the ATP-dependent conversion of Uridine-5'-triphosphate (UTP) to Cytidine-5'-triphosphate (CTP).
The inhibition of CTP synthase by 3-deaza-UTP is highly potent, with a reported inhibition constant (Ki) of 0.36 µM. This potent and specific inhibition leads to a dual-pronged disruption of the pyrimidine nucleotide pool:
-
Depletion of CTP pools: The direct blockage of CTP synthesis results in a rapid and severe decrease in the intracellular concentration of CTP and its downstream metabolites, including dCTP. This depletion starves the cell of essential precursors for DNA and RNA synthesis.
-
Accumulation of UTP pools: As the conversion of UTP to CTP is blocked, UTP levels within the cell consequently rise. This accumulation can have its own set of downstream regulatory effects.
This profound imbalance in the UTP/CTP ratio is the primary driver of this compound's cytostatic and antiviral activities.
Caption: Cellular uptake and activation of this compound to inhibit CTP synthase.
Quantitative Impact on Nucleotide Pools and Cellular Proliferation
The inhibitory effect of this compound on CTP synthase translates directly into measurable changes in intracellular nucleotide concentrations and potent antiproliferative activity. The sensitivity to this compound varies across different cell lines, often correlating with the activity of CTP synthase.
| Cell Line | IC50 (µM) | Treatment Duration (h) | CTP Pool Change (%) | UTP Pool Change (%) | Reference |
| CCRF-CEM (Leukemia) | 3.0 | 48 | N/A | N/A | |
| HL-60 (Leukemia) | 3.2 | 6 | ↓ 85 - 95 | ↑ 20 - 30 | |
| K562 (Leukemia) | 9.5 | 6 | ↓ 85 - 95 | ↑ 20 - 30 |
N/A: Data not available in the cited source.
As shown, treatment of leukemia cell lines with micromolar concentrations of this compound for just 6 hours can induce a drastic decrease in CTP pools by 85-95%, accompanied by a modest increase in UTP pools. This demonstrates the rapid and profound perturbation of the pyrimidine nucleotide balance.
Experimental Protocols
Measurement of Intracellular Nucleotide Pools via HPLC
A common method for quantifying the changes in UTP and CTP pools following this compound treatment is reverse-phase high-performance liquid chromatography (HPLC). While specific parameters may vary, the general workflow is as follows.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells at a known density and culture overnight. Treat cells with the desired concentration of this compound or vehicle control for the specified time period.
-
Cell Harvesting: Aspirate the culture medium. Quickly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Extraction of Nucleotides:
-
Lyse the cells and precipitate macromolecules by adding a cold acid solution, typically 0.4 M perchloric acid (PCA).
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 15-30 minutes to ensure complete precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitate.
-
-
Neutralization:
-
Carefully collect the supernatant, which contains the acid-soluble nucleotides.
-
Neutralize the extract by adding a potassium-based solution, such as 2 M KOH or a mixture of K2CO3, to precipitate the perchlorate as potassium perchlorate. The pH should be adjusted to a neutral range (6.5-7.5).
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Filter the final supernatant through a 0.22 µm or 0.45 µm filter.
-
Inject a defined volume of the extract onto an HPLC system equipped with a reverse-phase column (e.g., C18).
-
Separate the nucleotides using a gradient elution with two mobile phases. A common system involves a low-concentration phosphate buffer (e.g., 100 mM KH2PO4, pH 6.0) as mobile phase A and the same buffer with an added organic modifier like methanol as mobile phase B.
-
Detect the nucleotides using a UV detector, typically at a wavelength of 254 nm or 260 nm.
-
-
Quantification: Identify and quantify the UTP and CTP peaks by comparing their retention times and peak areas to those of known standards run under the same conditions.
Caption: General workflow for nucleotide pool analysis by HPLC.
CTP Synthase Activity Assay
Determining the direct inhibitory effect of 3-deaza-UTP on CTP synthase activity can be accomplished using cell lysates and a radiolabeled substrate.
Protocol Outline:
-
Preparation of Cell Lysate:
-
Harvest untreated cells and wash them with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., a buffer containing Tris-HCl, MgCl2, DTT, and protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract) containing CTP synthase.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing buffer, ATP, GTP (an allosteric activator), glutamine, and the radiolabeled substrate, [³H]UTP or [¹⁴C]UTP.
-
In separate tubes, add the inhibitor (3-deaza-UTP) at various concentrations or a vehicle control.
-
Initiate the reaction by adding a specific amount of the cell lysate protein to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Stopping the Reaction: Terminate the reaction by adding acid (e.g., perchloric acid) or by heating.
-
Separation of Substrate and Product: Separate the radiolabeled CTP product from the unreacted radiolabeled UTP substrate. This can be achieved using thin-layer chromatography (TLC) or an alternative chromatographic method.
-
Quantification: Quantify the amount of radiolabeled CTP formed using liquid scintillation counting.
-
Data Analysis: Calculate the rate of CTP formation and determine the inhibitory kinetics (e.g., IC50 or Ki) of 3-deaza-UTP.
Conclusion and Therapeutic Implications
This compound effectively perturbs nucleotide metabolism by targeting a single, critical enzyme: CTP synthase. Its active metabolite, 3-deaza-UTP, creates a cellular state of CTP starvation while simultaneously causing an accumulation of UTP. This profound and specific disruption of pyrimidine homeostasis halts the synthesis of essential nucleic acids, leading to potent cytostatic and antiviral effects. The data clearly indicate that even short exposure to micromolar concentrations can trigger a near-complete collapse of the CTP pool. Understanding these mechanisms and the protocols to measure them is fundamental for the continued development and evaluation of CTP synthase inhibitors as therapeutic agents in oncology and virology.
intracellular phosphorylation of 3-Deazauridine
An In-depth Technical Guide on the Intracellular Phosphorylation of 3-Deazauridine
Executive Summary
This compound (3-DAU) is a synthetic uridine analog whose cytotoxic and antiviral properties are contingent upon its intracellular metabolic activation. This process, a sequential three-step phosphorylation cascade, converts the parent nucleoside into its pharmacologically active triphosphate form, this compound triphosphate (3-DAUTP). The initial and rate-limiting step is catalyzed by uridine-cytidine kinase (UCK). The resulting 3-DAUTP acts as a potent competitive inhibitor of CTP synthetase, depleting intracellular CTP pools and disrupting both RNA and DNA synthesis.[1][2][3][4][5] This technical guide provides a detailed overview of this activation pathway, presents key quantitative enzymatic data, outlines standard experimental protocols for its investigation, and offers visual diagrams of the metabolic and experimental workflows.
Mechanism of Intracellular Phosphorylation
The bioactivation of this compound mirrors the pyrimidine salvage pathway. It is a sequential process involving three distinct phosphorylation steps mediated by cellular kinases.
-
Monophosphorylation: this compound is first converted to this compound 5'-monophosphate (3-DAUMP). This initial phosphorylation is the rate-limiting step in the activation cascade and is catalyzed by uridine-cytidine kinase (UCK) .[1] The UCK2 isoform, in particular, is highly expressed in various tumor cell lines and plays a pivotal role in the activation of 3-DAU.[6][7] Overexpression of UCK2 has been shown to increase cellular sensitivity to 3-DAU-induced cytotoxicity.[6]
-
Diphosphorylation: 3-DAUMP is subsequently phosphorylated by nucleoside monophosphate kinases (NMPKs), such as UMP/CMP kinase, to form this compound 5'-diphosphate (3-DAUDP).
-
Triphosphorylation: The final step involves the conversion of 3-DAUDP to the active metabolite, this compound 5'-triphosphate (3-DAUTP), a reaction catalyzed by nucleoside diphosphate kinases (NDPKs).[1]
Once formed, 3-DAUTP competitively inhibits CTP synthetase, the enzyme responsible for the de novo synthesis of CTP from UTP.[1][2][3] This inhibition leads to a significant reduction in intracellular CTP and dCTP pools, thereby disrupting nucleic acid synthesis and leading to cell death.[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UCK2 - Wikipedia [en.wikipedia.org]
- 8. Effect of this compound on the metabolism, toxicity, and antitumor activity of azacitidine in mice bearing L1210 leukemia sensitive and resistant to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on 3-Deazauridine Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazauridine (3-DU), a synthetic pyrimidine nucleoside analog, emerged from the intense period of anticancer and antiviral drug discovery of the mid-20th century. As a structural analog of uridine, its primary mechanism of action involves the inhibition of cytidine triphosphate (CTP) synthetase, a critical enzyme in nucleic acid biosynthesis.[1][2][3] This targeted inhibition leads to the depletion of intracellular CTP pools, thereby disrupting both DNA and RNA synthesis and exhibiting cytostatic effects against various cancer cell lines and inhibitory activity against several RNA viruses.[4][5] Historically, this compound garnered significant interest for its potential as a standalone therapeutic agent and as a biochemical modulator to enhance the efficacy of other chemotherapeutic drugs, most notably cytarabine (Ara-C).[1] This technical guide provides a comprehensive historical perspective on the core research and development of this compound, focusing on its discovery, mechanism of action, preclinical efficacy, and early clinical investigations.
Quantitative Preclinical Data
The preclinical evaluation of this compound in the 1970s and 1980s established its activity against various cancer cell lines, with a particular focus on leukemia models. The following tables summarize key quantitative data from this era.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| L1210 Leukemia | Cytotoxicity Assay | 1.3 | [3] |
| CCRF-CEM | Cytotoxicity Assay | 11 | [3] |
Table 1: In Vitro Cytotoxicity of this compound
| Animal Model | Treatment Schedule | Endpoint | Result | Reference |
| Mice with L1210 Leukemia | 250 mg/kg/day, i.p., for 9 days | Increase in Life-Span (ILS) | Moderate activity noted | [3] |
| Mice with L1210/Ara-C Leukemia | Combination with 5-aza-2'-deoxycytidine | Cure Rate | Cured some mice | [6] |
| Mice with L1210/0 or L1210/ara-C Tumors | Single agent | Increase in Life-Span (ILS) | ≤ 23% ILS | [7] |
| Mice with L1210/ara-C Tumors | This compound followed by azacitidine | Increase in Life-Span (ILS) | ~80% ILS | [7] |
Table 2: In Vivo Efficacy of this compound in Murine Leukemia Models
Mechanism of Action: Inhibition of CTP Synthesis
The primary mechanism of action of this compound is the competitive inhibition of CTP synthetase.[1][3] However, for this inhibition to occur, this compound must first be anabolized to its triphosphate form, this compound-5'-triphosphate (3-dUTP). This process is initiated by cellular kinases.
Caption: Intracellular activation of this compound and inhibition of CTP Synthetase.
The initial and rate-limiting step in the activation of this compound is its phosphorylation to this compound-5'-monophosphate (3-dUMP) by uridine-cytidine kinase (UCK).[6] Subsequent phosphorylations by other cellular kinases yield the diphosphate (3-dUDP) and ultimately the active triphosphate (3-dUTP). 3-dUTP then acts as a competitive inhibitor of CTP synthetase, binding to the enzyme's active site and preventing the conversion of UTP to CTP.[1][3] This leads to a significant reduction in the intracellular pool of CTP, a crucial precursor for the synthesis of both DNA and RNA.[4][7]
Experimental Protocols
The following protocols are representative of the methodologies used during the early research on this compound.
Synthesis of this compound (Adapted from Robins and Currie, 1968)
The original synthesis of this compound was a significant achievement in nucleoside chemistry. The following is a generalized representation of the likely synthetic route.
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Preparation of the Aglycone: The synthesis would likely begin with a suitably substituted pyridine derivative to form the 4-hydroxy-2(1H)-pyridone base (the aglycone of this compound).
-
Glycosylation: The protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) would then be coupled with the silylated aglycone in the presence of a Lewis acid catalyst (e.g., SnCl4) in an aprotic solvent. This is a variation of the Hilbert-Johnson nucleosidation reaction.
-
Deprotection: The protecting groups on the ribose moiety (e.g., benzoyl groups) and any protecting groups on the base would be removed. This was often achieved by treatment with methanolic ammonia or sodium methoxide in methanol.
-
Purification: The final product, this compound, would be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (Clonogenic Assay - Historical Perspective)
The clonogenic assay was a gold-standard method during this period to assess the cytotoxic effects of potential anticancer agents.
Methodology:
-
Cell Plating: A single-cell suspension of the target cancer cell line (e.g., L1210 leukemia) was prepared. A known number of cells (typically 100-1000) were seeded into Petri dishes containing appropriate growth medium.
-
Drug Exposure: this compound, dissolved in a suitable solvent (e.g., sterile water or saline), was added to the culture medium at various concentrations. Control plates received the solvent alone.
-
Incubation: The plates were incubated for a period sufficient for colony formation (typically 7-14 days) in a humidified incubator at 37°C with 5% CO2.
-
Colony Staining and Counting: After the incubation period, the medium was removed, and the colonies were fixed with a solution such as methanol and stained with a dye like crystal violet or Giemsa stain. Colonies containing 50 or more cells were then counted.
-
Data Analysis: The surviving fraction was calculated for each drug concentration by dividing the number of colonies in the treated plates by the number of colonies in the control plates (plating efficiency). The IC50 value was then determined from the dose-response curve.
In Vivo Antitumor Activity in Murine Leukemia Model
In vivo studies were crucial for evaluating the therapeutic potential of this compound. The L1210 leukemia model in mice was a standard.
Methodology:
-
Tumor Inoculation: A known number of L1210 leukemia cells (e.g., 10^5 cells) were implanted intraperitoneally (i.p.) or subcutaneously (s.c.) into a cohort of syngeneic mice (e.g., DBA/2 or BDF1).
-
Drug Administration: Treatment with this compound (dissolved in a sterile vehicle) or the vehicle control was initiated, typically 24 hours after tumor inoculation. The drug was administered via a specified route (e.g., i.p.) and schedule (e.g., daily for 9 days).
-
Monitoring: The animals were monitored daily for signs of toxicity and mortality. For s.c. tumors, tumor size was measured regularly with calipers.
-
Endpoint Measurement: The primary endpoint was often the mean or median survival time of the treated group compared to the control group, expressed as the percentage increase in life-span (% ILS). For solid tumors, tumor growth inhibition was calculated based on tumor volume or weight at the end of the study.
Drug Discovery and Development Workflow (1960s-1970s)
The discovery and early development of nucleoside analogs like this compound followed a characteristic workflow for that era.
Caption: Typical workflow for nucleoside analog drug discovery in the 1960s-1970s.
This workflow began with either the rational design of a molecule to inhibit a specific enzyme or the serendipitous discovery of a compound with interesting biological activity. Following chemical synthesis, new analogs underwent in vitro screening against a panel of cancer cell lines or viruses. Promising candidates, or "lead compounds," were then advanced to in vivo testing in animal models to assess their efficacy and toxicity. Compounds that demonstrated significant antitumor or antiviral activity with an acceptable safety profile in preclinical studies were then considered for early-phase clinical trials in humans.
Conclusion
The historical research into this compound provides a valuable case study in the development of nucleoside analogs as therapeutic agents. Its well-defined mechanism of action, centered on the inhibition of CTP synthetase, made it an attractive candidate for cancer and viral chemotherapy. While its clinical development as a single agent was ultimately limited by a narrow therapeutic window, the foundational research on this compound contributed significantly to our understanding of pyrimidine metabolism and the potential for biochemical modulation in cancer therapy. The principles established during its investigation continue to inform the design and development of novel nucleoside analogs today.
References
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. Effect of this compound on the metabolism, toxicity, and antitumor activity of azacitidine in mice bearing L1210 leukemia sensitive and resistant to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Inhibition of Ribonucleic Acid Virus-Induced Cytopathogenic Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clonogenic assay - Wikipedia [en.wikipedia.org]
Methodological & Application
3-Deazauridine In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazauridine (3-DU) is a synthetic pyrimidine nucleoside analog of uridine with demonstrated antitumor and antiviral properties.[1][2] Its primary mechanism of action involves the intracellular phosphorylation to this compound-5'-triphosphate (3-dUTP), which then acts as a competitive inhibitor of CTP synthetase.[3] This inhibition leads to the depletion of intracellular cytidine triphosphate (CTP) pools, ultimately disrupting RNA and DNA synthesis and inducing apoptosis in rapidly proliferating cells.[3][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form, 3-dUTP. 3-dUTP competitively inhibits CTP synthetase, the enzyme responsible for the de novo synthesis of CTP from UTP.[3] The resulting decrease in the intracellular CTP pool disrupts the synthesis of RNA and DNA, leading to cell cycle arrest and apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Inhibition of Ribonucleic Acid Virus-Induced Cytopathogenic Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Deazauridine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazauridine (NSC 126849) is a synthetic analog of the nucleoside uridine, where the nitrogen atom at the 3-position of the pyrimidine ring is replaced by a carbon atom.[1][2] This structural modification allows this compound to act as a competitive inhibitor of CTP synthetase, a crucial enzyme in the de novo biosynthesis of pyrimidine nucleotides.[1][2] By blocking the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP), this compound effectively depletes intracellular CTP pools, leading to the disruption of both DNA and RNA synthesis and ultimately inhibiting cell proliferation.[3][4] This mechanism of action makes this compound a compound of interest in cancer research and virology.[5][6] It has also been shown to act synergistically with other antineoplastic agents.[1][2]
This document provides detailed application notes and protocols for the use of this compound in cell culture, including its mechanism of action, recommended working concentrations, and protocols for determining its cytotoxic effects.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the pyrimidine biosynthesis pathway. Once inside the cell, it is phosphorylated to its active triphosphate form, this compound triphosphate (3-DAU-TP). 3-DAU-TP then acts as a competitive inhibitor of CTP synthetase, binding to the enzyme's active site and preventing the conversion of UTP to CTP.[3] This leads to a reduction in the intracellular pool of CTP, a critical precursor for DNA and RNA synthesis. The depletion of CTP ultimately results in the cessation of cell growth and division.[3]
Data Presentation: In Vitro Efficacy
The optimal concentration of this compound is highly dependent on the cell line being investigated. The following table summarizes the reported cytotoxic concentrations (CC50) and other effective concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cell Type | Parameter | Concentration (µM) | Notes |
| CCRF-CEM | Human T-cell leukemia | CC50 | 11 | Cytostatic activity after 3 days.[7] |
| L1210 | Mouse leukemia | CC50 | 1.3 | Cytostatic activity after 2 days.[7] |
| L1210 | Mouse leukemia | Effective Conc. | 6 | Inhibition of cell growth.[8] |
| HL-60 | Human promyelocytic leukemia | Effective Conc. | 20 | Enhances incorporation of decitabine.[8] |
| MOLT-3 | Human T-cell leukemia | Effective Conc. | 20 | Enhances incorporation of decitabine.[8] |
| HEK | Human embryonic kidney | Effective Conc. | 40 | Used for studying CTP synthetase.[9] |
| Vero | Monkey kidney epithelial | CC50 | >200 | Low cytotoxicity in this cell line.[7] |
Experimental Protocols
A. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Calculate the required amount: To prepare a 10 mM stock solution, weigh out 2.432 mg of this compound (Molecular Weight: 243.21 g/mol ) and dissolve it in 1 mL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
B. Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include a column of wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting range is 0.1, 1, 10, 50, 100, and 200 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Add 100 µL of complete medium to the control wells (untreated cells).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, using a suitable software (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable tool for studying pyrimidine metabolism and for investigating potential anticancer and antiviral therapies. The optimal concentration for in vitro studies varies between cell lines, and it is crucial to determine this experimentally. The provided protocols offer a framework for the preparation and application of this compound in cell culture and for the assessment of its cytotoxic effects. Researchers should always adhere to good cell culture practices and safety guidelines when working with this and any other chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Leukemia Cell Lines with 3-Deazauridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazauridine (3-DU), a synthetic analog of uridine, is a potent inhibitor of CTP synthetase, the rate-limiting enzyme in the de novo biosynthesis of cytidine triphosphate (CTP). By depleting intracellular CTP pools, this compound disrupts the synthesis of RNA and DNA, leading to cell growth inhibition and apoptosis. These characteristics make it a valuable tool for studying the metabolic vulnerabilities of cancer cells, particularly in the context of leukemia. Furthermore, this compound has demonstrated synergistic anti-leukemic effects when combined with other chemotherapeutic agents, such as the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (decitabine). This document provides detailed application notes and experimental protocols for utilizing this compound in the study of leukemia cell lines.
Mechanism of Action
This compound exerts its primary cytotoxic effect through the competitive inhibition of CTP synthetase. Upon cellular uptake, it is phosphorylated to its active triphosphate form, this compound triphosphate (3-DUTP), which then competes with the natural substrate, UTP, for the active site of CTP synthetase. This inhibition leads to a significant reduction in the intracellular pool of CTP, a crucial precursor for nucleic acid synthesis.[1]
The depletion of CTP has several downstream consequences for leukemia cells:
-
Inhibition of RNA and DNA Synthesis: Reduced CTP availability directly hampers the transcription and replication processes essential for cell proliferation and survival.[1]
-
Induction of Apoptosis: The cellular stress induced by nucleotide pool imbalance can trigger programmed cell death.
-
Synergy with other agents: By depleting CTP, this compound can enhance the incorporation and efficacy of other nucleoside analogs, such as 5-aza-2'-deoxycytidine, into DNA.[2][3]
References
Application Notes and Protocols for 3-Deazauridine in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazauridine (NSC 126849) is a synthetic analogue of the nucleoside uridine with potential applications in solid tumor research.[1][2] As an antimetabolite, its primary mechanism of action is the inhibition of CTP (cytidine triphosphate) synthetase, a critical enzyme in the de novo biosynthesis of pyrimidine nucleotides.[1][2] This inhibition leads to the depletion of intracellular CTP pools, which are essential for the synthesis of DNA and RNA, thereby impeding the proliferation of rapidly dividing cancer cells.[3] While this compound has been investigated primarily in hematological malignancies, this document outlines its application and relevant protocols for the study of solid tumors, providing a framework for its evaluation as a monotherapy or in combination with other anticancer agents.
Mechanism of Action
This compound is a prodrug that requires intracellular phosphorylation to become active. Once inside the cell, it is converted to this compound triphosphate (3-DAU-TP). 3-DAU-TP then acts as a competitive inhibitor of CTP synthetase, blocking the conversion of UTP (uridine triphosphate) to CTP.[3] This depletion of CTP has downstream effects on nucleic acid synthesis and may also influence other cellular signaling pathways dependent on nucleotide availability. A secondary effect, the inhibition of dCTP formation, has also been reported.[3]
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 / CC50 (µM) | Incubation Time | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Coulter Counting | 11 | 3 days | --INVALID-LINK--[1] |
| L1210 | Mouse Leukemia | Coulter Counting | 1.3 - 6 | 2 days | --INVALID-LINK--, --INVALID-LINK--[1] |
Note: Researchers should determine the IC50 values of this compound in their specific solid tumor cell lines of interest to establish effective working concentrations for further experiments.
Clinical Trial Data in Solid Tumors
A Phase I clinical trial of this compound in adults with various solid tumors established a recommended dose but did not observe significant tumor remission at the tested schedules.
| Trial Phase | Patient Population | Dosing Regimen | Recommended Dose (for patients without extensive prior therapy) | Observed Efficacy | Reference |
| Phase I | 44 adults with solid tumors | 5-day continuous infusion repeated every 3-4 weeks | 1000 mg/m²/day | No complete or partial remissions noted | --INVALID-LINK--[4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of this compound on solid tumor cell lines.
Materials:
-
Solid tumor cell lines of interest (e.g., A549, MCF-7, DU145, HCT116)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (a serial dilution, e.g., from 0.1 µM to 100 µM, is recommended).
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of CTP Synthetase Pathway
This protocol is for assessing the levels of key proteins in the pyrimidine synthesis pathway and downstream signaling after this compound treatment.
Materials:
-
Solid tumor cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CTPS1, anti-phospho-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: In Vivo Solid Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Solid tumor cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., saline or as recommended for this compound formulation)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ solid tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle. A study in mice with L1210 leukemia used a dose of 250 mg/kg/day.[1]
-
Monitoring: Continue to measure tumor volumes and body weights throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the tumor growth inhibition (TGI).
Visualizations
Signaling Pathway of this compound Action
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Effect of 3-Deazauridine with Cytarabine (Ara-C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (Ara-C) is a cornerstone of chemotherapy for acute myeloid leukemia (AML) and other hematological malignancies. Its efficacy is dependent on its conversion to the active triphosphate metabolite, Ara-CTP, which is incorporated into DNA, leading to chain termination and apoptosis. However, resistance to Ara-C remains a significant clinical challenge. 3-Deazauridine (3-DAU), a competitive inhibitor of CTP synthetase, has been shown to synergistically enhance the cytotoxic effects of Ara-C.[1] This document provides detailed application notes on the mechanism of this synergy and protocols for its investigation in a laboratory setting.
The primary mechanism of synergy involves the depletion of intracellular cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) pools by 3-DAU.[2][3] The reduction in dCTP levels decreases competition for DNA polymerase, thereby increasing the incorporation of Ara-CTP into DNA and augmenting its cytotoxic effect.[2] This combination has shown promise in overcoming Ara-C resistance.
Data Presentation
The following tables present illustrative quantitative data from in vitro studies on the synergistic effects of this compound and Cytarabine in human leukemia cell lines. This data is representative of typical findings and should be generated for specific cell lines and experimental conditions.
Table 1: IC50 Values of this compound and Cytarabine in Leukemia Cell Lines (72h incubation)
| Cell Line | This compound (μM) | Cytarabine (nM) |
| HL-60 | 8.5 | 25 |
| K562 | 12.2 | 40 |
| MOLM-13 | 7.8 | 20 |
Table 2: Combination Index (CI) Values for this compound and Cytarabine Combinations
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5][6][7][8]
| Cell Line | Drug Ratio (3-DAU:Ara-C) | Fa 0.5 (CI Value) | Fa 0.75 (CI Value) | Fa 0.90 (CI Value) |
| HL-60 | 1000:1 | 0.65 | 0.58 | 0.52 |
| K562 | 1000:1 | 0.72 | 0.65 | 0.60 |
| MOLM-13 | 1000:1 | 0.60 | 0.51 | 0.45 |
*Fa represents the fraction of cells affected (inhibited).
Signaling Pathways and Experimental Workflows
Mechanism of Synergistic Action
The following diagram illustrates the key molecular events underlying the synergistic interaction between this compound and Cytarabine.
Experimental Workflow for Synergy Assessment
This diagram outlines the typical workflow for evaluating the synergistic effects of this compound and Cytarabine in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound and Cytarabine, alone and in combination.
Materials:
-
Leukemia cell lines (e.g., HL-60, K562)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO or PBS)
-
Cytarabine (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and Cytarabine. For combination studies, use a constant ratio of the two drugs (e.g., based on their individual IC50 values).
-
Add 100 µL of the drug solutions (or vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by the drug combination using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound, Cytarabine, or the combination for 48 hours.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of the drug combination on cell cycle distribution.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, Cytarabine, or the combination for 24 hours.
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][10][11]
References
- 1. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the metabolism, toxicity, and antitumor activity of azacitidine in mice bearing L1210 leukemia sensitive and resistant to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Intracellular pharmacodynamics of ara-C and flowcytometric analysis of cell cycle progression in leukemia chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Combination Therapy of 3-Deazauridine and 5-aza-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the combination therapy of 3-Deazauridine and 5-aza-2'-deoxycytidine (Decitabine). This combination has demonstrated synergistic anti-neoplastic activity in preclinical models. This compound, a uridine analog, inhibits CTP synthetase, leading to a reduction in intracellular cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) pools.[1][2][3][4] This depletion enhances the incorporation of 5-aza-2'-deoxycytidine, a DNA methyltransferase (DNMT) inhibitor, into DNA.[5][6][7][8] The incorporation of 5-aza-2'-deoxycytidine into DNA leads to the covalent trapping and subsequent degradation of DNMTs, resulting in DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[9][10][11][12] The synergistic action of these two agents provides a promising therapeutic strategy for various cancers.[5][6][8]
Mechanism of Action and Synergy
The combination of this compound and 5-aza-2'-deoxycytidine exhibits a synergistic cytotoxic effect against cancer cells.[5][6] The underlying mechanism is a sequential biochemical modulation.
-
This compound Action: As a competitive inhibitor of CTP synthetase, this compound blocks the de novo synthesis of CTP from UTP.[1][3][13] This leads to a significant decrease in the intracellular pools of both CTP and dCTP.[3][6]
-
Enhanced 5-aza-2'-deoxycytidine Incorporation: The reduced availability of dCTP, the natural substrate for DNA polymerase, leads to an increased incorporation of the analog 5-aza-2'-deoxycytidine into the newly synthesized DNA strands during S-phase of the cell cycle.[5][6][7]
-
DNA Methyltransferase Inhibition: Once incorporated into DNA, 5-aza-2'-deoxycytidine forms a covalent bond with DNA methyltransferase (DNMT), trapping the enzyme and leading to its degradation.[10][11] This results in a passive, replication-dependent demethylation of the genome.
-
Reactivation of Tumor Suppressor Genes: The resulting DNA hypomethylation can lead to the re-expression of previously silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and/or apoptosis.[9][11][12]
Caption: Mechanism of synergistic action between this compound and 5-aza-2'-deoxycytidine.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and 5-aza-2'-deoxycytidine.
Table 1: In Vitro Cytotoxicity of this compound and 5-aza-2'-deoxycytidine Combination
| Cell Line | Drug(s) | Concentration | Effect | Reference |
| L1210 Leukemia | 5-aza-dCyd | 0.01 µg/ml | ~20% growth inhibition | [5][6] |
| 3-DU | 0.1 µg/ml | ~15% growth inhibition | [5][6] | |
| 5-aza-dCyd + 3-DU | 0.01 µg/ml + 0.1 µg/ml | ~70% growth inhibition (synergistic) | [5][6] | |
| EMT6 Tumor | 5-aza-dCyd | 0.01 µg/ml | ~10% growth inhibition | [5][6] |
| 3-DU | 0.1 µg/ml | ~5% growth inhibition | [5][6] | |
| 5-aza-dCyd + 3-DU | 0.01 µg/ml + 0.1 µg/ml | ~45% growth inhibition (synergistic) | [5][6] |
Table 2: In Vivo Efficacy of this compound and 5-aza-2'-deoxycytidine Combination in L1210 Leukemia Mouse Model
| Treatment Group | Dosage | Median Survival Time (days) | % Increase in Lifespan | Reference |
| Control | - | 8.5 | - | [5][6] |
| 5-aza-dCyd | 0.5 mg/kg | 11.5 | 35% | [5][6] |
| 3-DU | 50 mg/kg | 10.5 | 24% | [5][6] |
| 5-aza-dCyd + 3-DU | 0.5 mg/kg + 50 mg/kg | 16.5 | 94% (synergistic) | [5][6] |
Table 3: Effect of this compound on the Incorporation of [3H]-5-aza-dCyd into DNA
| Cell Line | Treatment | [3H]-5-aza-dCyd Incorporation (cpm/µg DNA) | Fold Increase | Reference |
| L1210 Leukemia | Control | 150 | - | [5][6] |
| + 3-DU (1 µg/ml) | 350 | 2.3 | [5][6] | |
| EMT6 Tumor | Control | 80 | - | [5][6] |
| + 3-DU (1 µg/ml) | 180 | 2.25 | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and 5-aza-2'-deoxycytidine, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., L1210, EMT6, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in sterile water or DMSO)
-
5-aza-2'-deoxycytidine (stock solution in sterile water or DMSO, prepare fresh)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and 5-aza-2'-deoxycytidine in complete medium.
-
For combination treatment, prepare a fixed ratio of the two drugs.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (single or combination) or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and combination. Use the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.
Caption: General workflow for in vitro cell viability and synergy analysis.
Protocol 2: In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c or NOD/SCID)
-
Cancer cell line for xenograft establishment (e.g., L1210, EMT6)
-
This compound (formulated for in vivo administration)
-
5-aza-2'-deoxycytidine (formulated for in vivo administration)
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100 mm^3), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
5-aza-2'-deoxycytidine alone
-
This compound + 5-aza-2'-deoxycytidine
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice throughout the study.
-
Endpoint: The study endpoint may be reached when tumors in the control group reach a maximum allowable size, or based on a predetermined time point.
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups.
Protocol 3: Analysis of [3H]-5-aza-2'-deoxycytidine Incorporation into DNA
This protocol is for quantifying the incorporation of radiolabeled 5-aza-2'-deoxycytidine into the DNA of treated cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
[3H]-5-aza-2'-deoxycytidine (radiolabeled)
-
Cell lysis buffer
-
DNA extraction kit
-
Scintillation counter and scintillation fluid
-
Spectrophotometer for DNA quantification
Procedure:
-
Cell Treatment: Culture cells to logarithmic growth phase. Treat the cells with or without this compound for a specified period (e.g., 24 hours).
-
Radiolabeling: Add [3H]-5-aza-2'-deoxycytidine to the culture medium and incubate for a defined period (e.g., 4 hours).
-
Cell Harvesting and Lysis: Harvest the cells, wash with cold PBS, and lyse the cells using a suitable lysis buffer.
-
DNA Extraction: Extract genomic DNA from the cell lysates using a commercial DNA extraction kit, following the manufacturer's instructions.
-
DNA Quantification: Quantify the concentration of the extracted DNA using a spectrophotometer (e.g., measuring absorbance at 260 nm).
-
Scintillation Counting: Add a known amount of the extracted DNA to a scintillation vial with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific incorporation of [3H]-5-aza-2'-deoxycytidine into DNA as CPM per µg of DNA. Compare the incorporation levels between cells treated with and without this compound.
Conclusion
The combination of this compound and 5-aza-2'-deoxycytidine represents a rational and effective strategy for cancer therapy. The biochemical modulation by this compound significantly enhances the epigenetic activity of 5-aza-2'-deoxycytidine, leading to synergistic antitumor effects. The provided protocols offer a framework for researchers to further investigate and optimize this promising combination therapy for various cancer types. Careful consideration of dosage, scheduling, and appropriate model systems will be crucial for translating these preclinical findings into clinical applications.
References
- 1. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Synergistic action of 5-aza-2'-deoxycytidine and this compound on L1210 leukemic cells and EMT6 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound enhances the antileukemic action of 5-aza-2'-deoxycytidine and targets drug-resistance due to deficiency in deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Aza-2'-deoxycytidine: cell differentiation and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of 3-Deazauridine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazauridine (3-DU) is a synthetic pyrimidine nucleoside analog with established antitumor and antiviral properties. Its mechanism of action involves the intracellular phosphorylation to its active metabolite, this compound-5'-triphosphate (3-dUTP), which acts as a competitive inhibitor of CTP synthetase.[1][2][3] This inhibition leads to the depletion of intracellular cytidine triphosphate (CTP) pools, thereby affecting nucleic acid synthesis.[1][2] Accurate and reliable quantification of this compound and its phosphorylated metabolites is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
This document provides detailed application notes and protocols for the HPLC analysis of this compound and its key metabolite, this compound-5'-triphosphate, in biological matrices.
Metabolic Pathway of this compound
This compound is transported into the cell and subsequently phosphorylated by cellular kinases to its monophosphate (3-dUMP), diphosphate (3-dUDP), and active triphosphate (3-dUTP) forms. The triphosphate metabolite is the primary inhibitor of CTP synthetase.
Experimental Protocols
Sample Preparation: Extraction of Intracellular Nucleotides
This protocol is adapted from methods for extracting nucleotides from cell cultures.[4]
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
6% Trichloroacetic Acid (TCA), ice-cold
-
5 M Potassium Carbonate (K2CO3)
-
Milli-Q water or equivalent high-purity water
Procedure:
-
Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold 6% TCA to the cell pellet or plate. Incubate on ice for 10-15 minutes with occasional vortexing to ensure complete cell lysis.
-
Protein Precipitation: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Neutralization: Carefully transfer the supernatant to a new microcentrifuge tube. Add 5 M K2CO3 dropwise while vortexing until the pH of the extract is between 6.5 and 7.0. Be cautious as CO2 will be generated.
-
Potassium Perchlorate Removal: Incubate the neutralized extract on ice for 15 minutes to precipitate potassium perchlorate. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Final Sample: Transfer the supernatant, which contains the nucleotide pool, to a new tube for immediate HPLC analysis or store at -80°C.
-
Filtration: Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any remaining particulates.
HPLC Method: Ion-Pair Reversed-Phase Chromatography
This protocol is based on established methods for the separation of nucleotides.[4][5]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | Symmetry C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% Methanol, pH 6.9 |
| Mobile Phase B | 5.6 mM Tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% Methanol, pH 7.0 |
| Gradient | 0 min: 40% B30 min: 60% B60 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 27°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table summarizes expected quantitative data for the analysis of this compound and its triphosphate metabolite based on typical performance of similar nucleotide analyses. Actual values should be determined during method validation.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantitation (LOQ) (pmol) | Linearity (r²) |
| This compound | 5 - 10 | ~1.0 | ~3.0 | > 0.99 |
| 3-dUTP | 15 - 25 | ~5.0 | ~15.0 | > 0.99 |
| CTP | 18 - 28 | ~4.0 | ~12.0 | > 0.99 |
Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and mobile phase preparation. LOD and LOQ are estimates based on similar compounds and UV detection.
Experimental Workflow
The overall workflow for the HPLC analysis of this compound and its metabolites from cellular extracts is depicted below.
Conclusion
The provided protocols and application notes offer a comprehensive guide for the quantitative analysis of this compound and its active metabolite, 3-dUTP, in biological samples using ion-pair reversed-phase HPLC. The detailed sample preparation and HPLC methods are based on established procedures for nucleotide analysis and can be adapted and validated for specific research needs. This methodology is essential for advancing the understanding of the pharmacology and clinical application of this compound.
References
- 1. High-pressure liquid chromatographic analysis of this compound-5'-triphosphate in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Deazauridine Solubility
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting procedures for dissolving 3-Deazauridine in DMSO and PBS.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1]
Q2: Can I dissolve this compound directly in PBS?
A2: Yes, it is possible to prepare organic solvent-free aqueous solutions by dissolving this compound directly in aqueous buffers like PBS.[2] However, the solubility is lower compared to DMSO.
Q3: What is the recommended storage condition for this compound solutions?
A3: Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[3] Aqueous solutions in PBS are not recommended for storage for more than one day.[2]
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A4: For most cell-based assays, the final concentration of DMSO should not exceed 0.1%.[1] It is crucial to perform a vehicle control experiment to assess the effect of the solvent on the cells.[1]
Solubility Data
The following table summarizes the solubility of this compound in DMSO and PBS.
| Solvent | Concentration (mg/mL) | Molar Equivalent | Notes |
| DMSO | ~10 mg/mL[2] | 41.12 mM | Standard dissolution. |
| 45 mg/mL[1] | 185.03 mM | Sonication is recommended to achieve this concentration.[1] | |
| PBS (pH 7.2) | ~5 mg/mL[2] | 20.56 mM | Direct dissolution of the crystalline solid.[2] |
Molecular Weight of this compound: 243.2 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
For higher concentrations (e.g., 45 mg/mL), sonication may be necessary to facilitate dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: Preparation of a 5 mg/mL Solution in PBS (pH 7.2)
Materials:
-
This compound (crystalline solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile conical tube or vial
-
Vortex mixer or magnetic stirrer
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of 5 mg/mL.
-
Vortex or stir the solution until the solid is completely dissolved. This may take longer than with DMSO.
-
Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[2]
Troubleshooting Guide
If you encounter issues with dissolving this compound, refer to the following troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound involves the inhibition of CTP synthetase, which disrupts the biosynthesis of pyrimidine nucleotides essential for RNA and DNA synthesis.
Caption: Mechanism of action of this compound.
References
stability of 3-Deazauridine in cell culture media
Welcome to the technical support center for 3-Deazauridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of the nucleoside uridine.[1] Inside the cell, it is phosphorylated to its active form, this compound-5'-triphosphate (deazaUTP).[2] DeazaUTP acts as a competitive inhibitor of CTP synthetase, the enzyme responsible for the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).[2][3] This inhibition leads to a depletion of intracellular CTP and deoxycytidine triphosphate (dCTP) pools, which in turn disrupts RNA and DNA synthesis, ultimately inhibiting cell proliferation.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage (up to 6 months), it is recommended to store aliquots of the DMSO stock solution at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), aliquots can be kept at -20°C, protected from light. Aqueous solutions of this compound are not recommended for storage for more than one day due to potential instability.
Q3: What is the expected stability of this compound in cell culture media?
Q4: Are there any known degradation products of this compound in aqueous solutions?
A4: The degradation pathways of this compound in cell culture media have not been extensively characterized in the literature. Generally, nucleoside analogs can undergo hydrolysis, particularly at the glycosidic bond, separating the nucleobase from the sugar moiety, or modifications to the pyrimidine ring, especially under non-neutral pH conditions or elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected drug efficacy in cell-based assays. | Degradation of this compound in cell culture medium: The compound may be losing its activity over the course of a multi-day experiment. | - Prepare fresh this compound working solutions for each experiment from a frozen DMSO stock.- Consider replenishing the media with fresh this compound at regular intervals for long-term experiments.- Perform a stability study of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). |
| High variability between replicate wells or experiments. | Incomplete dissolution or precipitation of this compound: The compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent precipitation.- Visually inspect the medium for any signs of precipitation after adding the this compound stock solution.- Gently vortex the stock solution before diluting it into the culture medium. |
| Unexpected cytotoxicity or off-target effects. | Formation of toxic degradation products: If this compound degrades, its byproducts could have unforeseen effects on the cells. | - Minimize the time the this compound-containing medium is incubated at 37°C before being added to the cells.- Analyze the purity of your this compound stock solution to rule out pre-existing contaminants.- If possible, use LC-MS to analyze the conditioned medium for the presence of degradation products. |
| Cells recover and resume proliferation after initial growth inhibition. | Depletion of active this compound: The compound may be degraded or metabolized by the cells over time, leading to a decrease in its effective concentration. | - Increase the frequency of media changes with fresh this compound.- Consider using a higher initial concentration of this compound, if not limited by toxicity.- Measure the concentration of this compound in the culture medium over the time course of your experiment. |
Quantitative Data Summary
The following table provides illustrative data on the stability of a hypothetical nucleoside analog in a typical cell culture medium (e.g., DMEM with 10% FBS) at 37°C. Note: This data is for demonstration purposes and the actual stability of this compound should be experimentally determined.
| Time (hours) | This compound Concentration (%) |
| 0 | 100 |
| 24 | 85 |
| 48 | 70 |
| 72 | 55 |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in a cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of this compound Spiked Medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike a known volume of pre-warmed cell culture medium (containing FBS and other supplements as used in your experiments) with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile conical tubes.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot (e.g., 1 mL) from one of the tubes.
-
The time point 0 sample should be collected immediately after spiking.
-
For cell-free stability, the medium is incubated without cells. To assess stability in the presence of cells, the compound is added to cultured cells, and aliquots of the supernatant are collected at each time point.
-
-
Sample Preparation for HPLC:
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile to the collected medium sample.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-25 min: 95% to 5% B
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (based on the absorbance maxima of similar compounds, should be optimized).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve by running known concentrations of this compound.
-
Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Intracellular activation and mechanism of action of this compound.
Caption: Workflow for determining this compound stability in cell culture media.
References
potential off-target effects of 3-Deazauridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Deazauridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a structural analog of uridine. Its primary mechanism of action is the competitive inhibition of CTP synthetase, the enzyme responsible for the de novo synthesis of Cytidine-5'-Triphosphate (CTP).[1][2] After entering the cell, this compound is phosphorylated to its active triphosphate form, this compound triphosphate (3-DAUTP), which then competes with Uridine Triphosphate (UTP) for the active site of CTP synthetase. This inhibition leads to the depletion of intracellular CTP and deoxycytidine triphosphate (dCTP) pools, thereby disrupting both RNA and DNA synthesis.[3]
Q2: What are the known downstream effects of CTP synthetase inhibition by this compound?
A2: The inhibition of CTP synthetase and subsequent depletion of CTP and dCTP pools leads to several downstream cellular effects:
-
Inhibition of Nucleic Acid Synthesis: Reduced availability of CTP and dCTP directly inhibits the synthesis of RNA and DNA.
-
Cell Growth Arrest: By interfering with the synthesis of essential macromolecules, this compound causes a cessation of cell proliferation.
-
Induction of Apoptosis: In many cancer cell lines, the disruption of nucleic acid synthesis and cellular metabolism can trigger programmed cell death, or apoptosis.[3]
-
Synergistic Effects with Other Chemotherapeutics: this compound can enhance the efficacy of other antineoplastic agents, such as cytarabine (Ara-C) and 5-aza-2'-deoxycytidine, by modulating nucleotide pools and increasing the incorporation of these drugs into DNA.[1][4]
Q3: What are the potential off-target effects of this compound?
A3: While the primary target of this compound is CTP synthetase, it can have other metabolic consequences that can be considered off-target effects:
-
Alterations in Purine Metabolism: The blockade of pyrimidine biosynthesis by this compound can lead to an accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP) and L-glutamine. These molecules are precursors for purine synthesis, and their increased availability can stimulate the initial reactions of the purine biosynthesis pathway. This can result in an accumulation of purine intermediates.
-
Inhibition of AICAR Transformylase: In some cellular contexts, this compound has been shown to inhibit AICAR transformylase, an enzyme involved in the later stages of purine synthesis. This can lead to the accumulation of AICAR and SAICAR and a decrease in IMP, affecting the balance of purine nucleotides.
-
Fraudulent Allosteric Regulation: There is evidence to suggest that this compound or its metabolites may act as fraudulent allosteric regulators of other enzymes in nucleotide metabolism, such as carbamyl phosphate synthetase II and uridine/cytidine kinase. This can further perturb pyrimidine biosynthesis.
Q4: How should this compound be prepared and stored?
A4: this compound is typically a solid. For in vitro experiments, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, formulations may involve co-solvents like PEG300 and Tween 80 in saline. Stock solutions in DMSO can generally be stored at -20°C for about a month or at -80°C for up to six months, protected from light. Always refer to the manufacturer's instructions for specific storage and handling guidelines.
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Viability After Treatment
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify calculations for dilutions of the this compound stock solution. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to this compound. This could be due to altered drug metabolism or upregulation of compensatory pathways. Consider using a different cell line or a combination therapy approach. |
| Suboptimal Incubation Time | The cytotoxic effects of this compound are cell-cycle dependent and may require a longer incubation period to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| High Seeding Density | A high cell density at the time of treatment can sometimes mask the cytotoxic effects. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Serum Interference | Components in the serum of the cell culture medium may interfere with the activity of this compound. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. |
Issue 2: Inconsistent Results in CTP Synthetase Activity Assays
| Possible Cause | Troubleshooting Step |
| Enzyme Instability | Ensure that the enzyme preparation is fresh and has been stored correctly at a low temperature. Avoid multiple freeze-thaw cycles. |
| Incorrect Buffer Conditions | The pH and ionic strength of the assay buffer are critical for enzyme activity. Verify the composition and pH of your buffer. |
| Substrate Degradation | ATP and UTP can degrade over time. Use freshly prepared substrate solutions for each experiment. |
| Inaccurate Pipetting | Small volumes of concentrated enzyme or inhibitor solutions can be difficult to pipette accurately. Use calibrated pipettes and consider preparing larger volumes of intermediate dilutions. |
| Improper Controls | Always include a "no inhibitor" control to measure the baseline enzyme activity and a "no enzyme" control to account for any background signal. |
Issue 3: Difficulty in Detecting Changes in Nucleotide Pools
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | The method used to extract nucleotides from cells is crucial. Cold acidic extraction (e.g., with perchloric acid or trichloroacetic acid) is a common and effective method. Ensure the extraction is performed quickly and at a low temperature to minimize nucleotide degradation. |
| Sample Degradation | Nucleotides are labile. Process samples immediately after extraction or flash-freeze them in liquid nitrogen for storage at -80°C. |
| Low HPLC Column Resolution | The separation of different nucleotide species can be challenging. Use a high-quality HPLC column specifically designed for nucleotide analysis (e.g., a C18 reverse-phase column with an ion-pairing agent or a HILIC column). Optimize the mobile phase composition and gradient to achieve better separation. |
| Insufficient Cell Number | A sufficient number of cells is required to detect measurable changes in nucleotide pools. Increase the number of cells harvested for each sample. |
| Timing of Measurement | The depletion of CTP and dCTP pools is a dynamic process. Perform a time-course experiment to identify the optimal time point after this compound treatment to observe the maximum effect. |
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| L1210 | Leukemia | 5.2 |
| HeLa | Cervical Cancer | 12.8 |
| A549 | Lung Cancer | 25.1 |
| MCF-7 | Breast Cancer | 18.5 |
Note: These are example values and may not reflect actual experimental results. IC50 values are highly dependent on the specific experimental conditions.
Table 2: Illustrative Effect of this compound on Intracellular Nucleotide Pools in L1210 Cells
| Treatment | CTP (% of Control) | dCTP (% of Control) | UTP (% of Control) | ATP (% of Control) |
| Control (Vehicle) | 100 | 100 | 100 | 100 |
| This compound (10 µM, 24h) | 35 | 42 | 115 | 98 |
Note: These are example values to illustrate the expected trend. Actual values will vary with experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Protocol 2: Quantification of Intracellular Nucleotide Pools by HPLC
This protocol outlines a general method for the extraction and analysis of intracellular nucleotides.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 0.5 M Perchloric Acid (PCA)
-
Ice-cold 2.5 M Potassium Hydroxide (KOH)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate, and an organic modifier like methanol or acetonitrile)
-
Nucleotide standards (ATP, CTP, UTP, dCTP, etc.)
Procedure:
-
Cell Harvesting: After treatment, rapidly wash the cells with ice-cold PBS to remove any extracellular medium.
-
Extraction: Immediately add a defined volume of ice-cold 0.5 M PCA to the cell pellet or plate. Scrape the cells (if adherent) and transfer the cell lysate to a microcentrifuge tube. Vortex vigorously.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes to allow for complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant (which contains the nucleotides) to a new pre-chilled tube. Neutralize the extract by adding ice-cold 2.5 M KOH dropwise while vortexing. Monitor the pH to reach approximately 7.0.
-
Precipitate Removal: A precipitate of potassium perchlorate will form. Centrifuge at high speed for 10 minutes at 4°C to pellet the precipitate.
-
Sample Preparation for HPLC: Transfer the neutralized supernatant to a new tube. Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
HPLC Analysis: Inject the sample onto the C18 column. Run a gradient of the mobile phase to separate the different nucleotide species. Monitor the absorbance at 254 nm.
-
Quantification: Create a standard curve for each nucleotide of interest using known concentrations of nucleotide standards. Identify and quantify the peaks in the cell extract samples by comparing their retention times and peak areas to the standard curves.
Visualizations
Figure 1: Mechanism of action of this compound.
Figure 2: Experimental workflow for assessing this compound effects.
Figure 3: Troubleshooting logic for unexpected cell viability results.
References
Technical Support Center: Overcoming 3-Deazauridine Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of 3-Deazauridine (3-DU) in cancer therapy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in overcoming 3-DU resistance.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide provides solutions to potential issues you may face during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cell viability despite 3-DU treatment in a cell line expected to be sensitive. | 1. Deoxycytidine Kinase (DCK) proficiency: The cancer cell line may have robust DCK activity, making it less reliant on the de novo pyrimidine synthesis pathway that 3-DU inhibits. 3-DU is most effective in cells with low or deficient DCK activity.[1] 2. High intrinsic CTP synthetase (CTPS) expression or activity: The cells may overexpress CTPS1 or CTPS2, the targets of 3-DU, requiring higher concentrations of the drug for inhibition.[2] 3. Drug instability: 3-DU solution may have degraded. | 1. Assess DCK activity: Perform a deoxycytidine kinase activity assay to determine the DCK status of your cell line. Consider using 3-DU in combination with a DCK-dependent drug like 5-aza-2'-deoxycytidine to exploit this mechanism.[1] 2. Quantify CTPS expression: Use Western blotting or qPCR to measure the expression levels of CTPS1 and CTPS2. A dose-response experiment with a wider concentration range of 3-DU may be necessary. 3. Prepare fresh 3-DU solutions: Always use freshly prepared drug solutions for your experiments. |
| Lack of synergistic effect when combining 3-DU with a DCK-dependent drug (e.g., 5-aza-2'-deoxycytidine). | 1. Suboptimal drug ratio and scheduling: The synergistic effect is highly dependent on the concentration ratio of the two drugs and the timing of their administration. 2. Cell line is not DCK-deficient: The chosen cell line may have sufficient DCK activity, diminishing the selective advantage of using 3-DU. 3. Alternative resistance mechanisms: The cells may possess other resistance mechanisms, such as enhanced DNA repair or altered apoptotic pathways.[3] | 1. Optimize drug combination parameters: Perform a checkerboard assay with varying concentrations of both drugs to determine the optimal synergistic ratio. Experiment with different administration schedules (e.g., sequential vs. co-administration). 2. Confirm DCK deficiency: If not already done, verify the DCK status of your cell line. 3. Investigate other resistance pathways: Analyze the expression of key proteins involved in DNA repair (e.g., BRCA1, PARP) and apoptosis (e.g., Bcl-2).[3] |
| Inconsistent IC50 values for 3-DU across experiments. | 1. Variation in cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[4] 2. Cell line passage number: Genetic drift can occur in cell lines over time with increasing passage number.[4] 3. Contamination: Mycoplasma or bacterial contamination can affect cell health and drug response.[4] | 1. Standardize cell seeding: Implement a strict protocol for cell counting and seeding to ensure uniformity. 2. Use low-passage cells: Thaw a new vial of low-passage cells for your experiments and maintain a consistent passage number range. 3. Regularly test for contamination: Periodically screen your cell cultures for mycoplasma and other contaminants. |
| High background in cell viability assays (e.g., MTT, XTT). | 1. Reagent issues: The MTT or solubilization solution may be old or improperly prepared. 2. Assay interference: Components in the media, such as phenol red, can interfere with absorbance readings. | 1. Prepare fresh reagents: Always use freshly prepared and properly stored assay reagents. 2. Use phenol red-free media: For colorimetric assays, switch to phenol red-free media to reduce background absorbance. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound overcomes resistance to other nucleoside analogs?
A1: this compound's primary mechanism for overcoming resistance, particularly to drugs like arabinosylcytosine (AraC) and 5-aza-2'-deoxycytidine, is by targeting cancer cells that are deficient in deoxycytidine kinase (DCK).[1] DCK is the enzyme required to activate these other nucleoside analogs. By inhibiting CTP synthetase, 3-DU depletes the intracellular pools of CTP and dCTP, which is particularly cytotoxic to DCK-deficient cells as they are more reliant on the de novo pyrimidine synthesis pathway.[1]
Q2: What are the known mechanisms of resistance to this compound itself?
A2: While 3-DU is used to overcome resistance to other drugs, cancer cells can develop resistance to 3-DU. Potential mechanisms include upregulation of the target enzyme, CTP synthetase (CTPS1 or CTPS2), or alterations in downstream pathways that compensate for the reduced CTP and dCTP levels.
Q3: How do I determine if the combination of this compound and another drug is synergistic, additive, or antagonistic?
A3: The Chou-Talalay method is a widely accepted approach to quantify drug interactions.[5] This method involves calculating a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5] Software such as CompuSyn can be used to analyze your dose-response data and calculate CI values.
Q4: What are the expected cellular consequences of CTP and dCTP depletion following 3-DU treatment?
A4: Depletion of CTP and dCTP pools inhibits both DNA and RNA synthesis.[3] This can lead to replication stress, activation of the DNA damage response, and cell cycle arrest, primarily in the S phase.[3] Ultimately, these events can trigger apoptosis.
Q5: Are there any known biomarkers to predict a response to this compound?
A5: The primary biomarker for sensitivity to 3-DU, especially in a combination therapy context, is low or deficient deoxycytidine kinase (DCK) activity.[1] High expression of CTP synthetase (CTPS1/CTPS2) might indicate a need for higher doses of 3-DU.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 11 | [6] |
| L1210 | Murine Leukemia | 1.3 | [6] |
Note: IC50 values can vary between studies and experimental conditions. This table provides representative data.
Table 2: Combination Index (CI) Values for this compound Combinations
| Cell Line | Combination Drug | CI Value (at Fa=0.5) | Interpretation | Citation |
| L1210 | 5-aza-2'-deoxycytidine | < 1 | Synergism | [7] |
| EMT6 | 5-aza-2'-deoxycytidine | < 1 | Synergism | [7] |
Fa = Fraction affected (e.g., 0.5 represents 50% inhibition of cell growth). CI < 1 indicates synergy.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of this compound (and/or a combination drug). Include vehicle-only control wells.
-
Incubate the plates for the desired treatment duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Expression Analysis
This protocol allows for the analysis of key proteins involved in 3-DU resistance, such as DCK and CTPS1/2.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DCK, anti-CTPS1, anti-CTPS2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with 3-DU as required and harvest.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
siRNA Transfection for Gene Knockdown
This protocol is for transiently knocking down the expression of genes like CTPS1, CTPS2, or DCK to study their role in 3-DU resistance.
Materials:
-
Target-specific siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
6-well plates
Procedure:
-
The day before transfection, seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.[9]
-
On the day of transfection, prepare two sets of tubes for each siRNA:
-
Tube A: Dilute the siRNA in Opti-MEM.
-
Tube B: Dilute the transfection reagent in Opti-MEM.[7]
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.[9]
-
Aspirate the media from the cells and replace it with fresh, antibiotic-free media.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells to assess knockdown efficiency by Western blotting or qPCR and to perform subsequent functional assays with 3-DU.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for drug combination synergy analysis.
Caption: Logic diagram for troubleshooting lack of synergy.
References
- 1. This compound enhances the antileukemic action of 5-aza-2'-deoxycytidine and targets drug-resistance due to deficiency in deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. bosterbio.com [bosterbio.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: 3-Deazauridine Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Deazauridine in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic analog of the nucleoside uridine.[1] Once inside the cell, it is phosphorylated to its active triphosphate form, this compound triphosphate (3-DAU-TP). 3-DAU-TP acts as a competitive inhibitor of CTP synthetase, the enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP).[2] This inhibition leads to the depletion of intracellular CTP pools, which are essential for DNA and RNA synthesis.[3] The disruption of nucleic acid synthesis ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[1]
Q2: How should I prepare and store a this compound stock solution?
This compound is typically supplied as a crystalline solid. For cell culture experiments, it is commonly dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[4] The solubility in DMSO is approximately 10 mg/mL and in DMF is about 16 mg/mL.[4] It is also soluble in PBS (pH 7.2) at approximately 5 mg/mL.[4]
Stock Solution Preparation (Example):
To prepare a 10 mM stock solution in DMSO:
-
Weigh out the desired amount of this compound powder. The molecular weight of this compound is 243.21 g/mol .
-
Dissolve the powder in an appropriate volume of sterile DMSO. For example, to make a 10 mM stock, dissolve 2.43 mg of this compound in 1 mL of DMSO.
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Important Considerations:
-
When diluting the stock solution into your cell culture medium for experiments, ensure the final concentration of DMSO is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[6]
-
Aqueous solutions of this compound are not recommended for long-term storage; they should be prepared fresh.[4]
Q3: What are typical cytotoxic concentrations of this compound?
The cytotoxic effective concentration of this compound, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line, the duration of exposure, and the specific assay used. Below is a summary of reported IC50 values for various cancer cell lines.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| L1210 | Murine Leukemia | Not Specified | ~1.3 | [7] |
| CCRF-CEM | Human T-cell Leukemia | 72 hours | ~11 | [8] |
| HL-60 | Human Promyelocytic Leukemia | 72 hours | ~1.3 | [9] |
| K562 | Human Chronic Myeloid Leukemia | 72 hours | Not explicitly stated, but effective in inducing apoptosis | [2][10][11] |
Note: The provided IC50 values are approximate and should be used as a guideline. It is crucial to determine the IC50 for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline for assessing the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. A common starting point is between 1,000 and 10,000 cells per well in a final volume of 100 µL of complete medium.[7] It is recommended to perform a cell titration experiment to determine the optimal seeding density for your cell line.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range for a dose-response curve could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for about 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol outlines the steps for detecting apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound (and appropriate controls)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture vessel (e.g., 6-well plate). Include untreated and vehicle controls.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing about 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of K562 cells with 1,25-dihydroxyvitamin D3 induces distinct alterations in the expression of apoptosis-related genes BCL2, BAX, BCLXL, and p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual effects of pyrazofurin and this compound upon pyrimidine and purine biosynthesis in mouse L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Cytotoxic and biochemical effects of thymidine and this compound on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic action of 5-aza-2'-deoxycytidine and this compound on L1210 leukemic cells and EMT6 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity against the K562 erythroleukemia cell line by human natural killer (NK) cells which do not bear free Fc receptors for IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Deazauridine Dosage for In Vivo Studies
Welcome to the technical support center for the use of 3-Deazauridine in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, troubleshoot common experimental issues, and answer frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Severe Animal Morbidity (e.g., rapid weight loss, lethargy) | - High Toxicity: The administered dose may be too high for the specific animal model, strain, or administration route. - Vehicle Toxicity: The formulation vehicle may be causing adverse effects. - Combination Toxicity: If used with other agents, there may be synergistic toxicity. | - Dose Reduction: Immediately reduce the dosage in subsequent cohorts. Consider a dose de-escalation study to determine the Maximum Tolerated Dose (MTD). - Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-related toxicity. - Staggered Dosing: If in a combination study, consider increasing the time between the administration of this compound and the other agent. A study in mice showed severe toxicity when this compound was given 2 to 8 hours before 1-beta-D-arabinofuranosylcytosine.[1] |
| Lack of Therapeutic Efficacy | - Insufficient Dosage: The current dose may be too low to achieve a therapeutic concentration in the target tissue. - Poor Bioavailability: The drug may not be adequately absorbed or may be rapidly metabolized. - Drug Resistance: The tumor model may be resistant to the mechanism of action of this compound. | - Dose Escalation: If no toxicity is observed, a carefully monitored dose-escalation study can be performed. - Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the plasma and tumor concentrations of this compound. - Mechanism Verification: Confirm the target pathway (CTP synthesis) is active in your model and consider combination therapies to overcome potential resistance. |
| Gastrointestinal Toxicity (e.g., diarrhea, bloating) | - Direct Mucosal Damage: this compound can cause damage to the small bowel mucosa, especially when used in combination therapies.[1] | - Dose Adjustment: Lower the dose to a level that minimizes gastrointestinal effects while maintaining efficacy. - Supportive Care: Provide supportive care to the animals as recommended by your institutional animal care and use committee (IACUC). - Monitor for Sequence-Dependent Effects: Be aware that the timing of administration with other drugs can significantly impact toxicity.[1] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a uridine analog that acts as a competitive inhibitor of CTP (cytidine-5'-triphosphate) synthetase.[2] This enzyme is crucial for the de novo synthesis of CTP, an essential precursor for RNA and DNA synthesis. By inhibiting CTP synthetase, this compound depletes intracellular CTP pools, thereby disrupting nucleic acid synthesis and hindering cell proliferation.[3]
2. What is a recommended starting dose for this compound in mice?
A reported dose with moderate anti-leukemic activity in mice is 250 mg/kg/day, administered intraperitoneally for 9 days.[2] However, it is crucial to perform a dose-ranging study in your specific tumor model and mouse strain to determine the optimal therapeutic window. A dose of 10 mg/kg administered daily via intraperitoneal injection for 5 days was reported as a fraction of the dose at which 10% of animals died when used as a single agent.[1]
3. What are the known toxicities of this compound in preclinical models?
In beagle dogs, the lethal dose for 5 daily intraperitoneal doses was 250 mg/kg/day, with a toxic dose low of 62.5 mg/kg/day.[2] In rhesus monkeys, the lethal dose was 417 mg/kg/day, and the toxic dose low was 104 mg/kg/day under the same dosing regimen.[2] In mice, combination studies have noted severe small bowel mucosal injury.[1] Human phase I trials have identified granulocytopenia as a dose-limiting toxicity.[4]
4. Is there an established protocol for formulating this compound for in vivo use?
A common method for preparing this compound for intraperitoneal injection involves creating a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline.[2] For example, a 20 mg/mL stock in DMSO can be diluted by taking 100 µL of the stock, adding it to 400 µL of PEG300, mixing, then adding 50 µL of Tween-80, mixing again, and finally adding 450 µL of saline for a final volume of 1 mL.[2] It is essential to test the solubility and stability of your specific formulation.
Data Summary Tables
Table 1: Preclinical Toxicity of this compound
| Species | Administration Route | Dosing Schedule | Lethal Dose | Toxic Dose Low (TDL) |
| Beagle Dog | Intraperitoneal | 5 consecutive days | 250 mg/kg/day | 62.5 mg/kg/day |
| Rhesus Monkey | Intraperitoneal | 5 consecutive days | 417 mg/kg/day | 104 mg/kg/day |
Data sourced from MedchemExpress.[2]
Table 2: Reported In Vivo Efficacious Dose of this compound
| Species | Tumor Model | Administration Route | Dosing Schedule | Dose | Observed Effect |
| Mouse | L1210 Leukemia | Intraperitoneal | Daily for 9 days | 250 mg/kg/day | Moderate anti-leukemic activity |
Data sourced from MedchemExpress.[2]
Experimental Protocols & Methodologies
General Protocol for In Vivo Efficacy Study of this compound
-
Animal Model: Select a suitable tumor model (e.g., xenograft or syngeneic) and rodent strain.
-
Tumor Implantation: Implant tumor cells according to established protocols. Monitor tumor growth until they reach a predetermined size for treatment initiation.
-
Animal Grouping: Randomize animals into control and treatment groups.
-
Drug Formulation: Prepare this compound and vehicle solutions as described in the FAQs or based on your internal validation.
-
Dose Administration: Administer the selected doses of this compound via the chosen route (e.g., intraperitoneal injection).
-
Monitoring: Monitor animal health daily, including body weight, clinical signs of toxicity, and tumor volume.
-
Endpoint: Continue treatment for the specified duration or until a predetermined endpoint is reached (e.g., tumor volume limit, significant weight loss).
-
Data Analysis: Analyze tumor growth inhibition, survival rates, and any observed toxicities.
Visualizations
References
- 1. Drug sequence-dependent toxicity and small bowel mucosal injury in mice treated with low doses of this compound and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound in the treatment of adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing 3-Deazauridine-induced cellular toxicity
Welcome to the technical support center for 3-Deazauridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cellular toxicity associated with this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analog of the nucleoside uridine.[1] Its primary mechanism of action is the inhibition of CTP (cytidine triphosphate) synthetase.[2] After entering the cell, it is phosphorylated to its active triphosphate form, this compound triphosphate (3-DUTP).[3] 3-DUTP competitively inhibits CTP synthetase, the enzyme that catalyzes the conversion of UTP (uridine triphosphate) to CTP. This inhibition leads to the depletion of intracellular CTP and, subsequently, dCTP (deoxycytidine triphosphate) pools, which are essential for RNA and DNA synthesis, respectively.[1][4]
Q2: Why am I observing high levels of cellular toxicity even at low concentrations of this compound?
A2: High sensitivity to this compound can be cell-line dependent and influenced by the cells' metabolic state. Cells that are highly proliferative have a greater demand for pyrimidines for DNA and RNA synthesis and may be more sensitive to the depletion of CTP pools. Additionally, the efficiency of the intracellular phosphorylation of this compound to its active triphosphate form can vary between cell types, leading to different levels of CTP synthetase inhibition and subsequent toxicity.[3] Ensure that your dose-response experiments are conducted with a wide range of concentrations to accurately determine the IC50 value for your specific cell line.
Q3: Can the cytotoxic effects of this compound be reversed or mitigated?
A3: Yes, the cytotoxic effects of this compound can be mitigated. Since its toxicity stems from the depletion of CTP and dCTP, supplementation of the cell culture medium with cytidine or deoxycytidine can rescue the cells by replenishing these nucleotide pools through salvage pathways.[5] Uridine supplementation has also been shown to prevent the growth-inhibitory effects of this compound.[5]
Q4: Is this compound known to have synergistic effects with other compounds?
A4: Yes, this compound has been shown to have synergistic effects with several other anticancer agents, including cytosine arabinoside (Ara-C), 5-aza-2'-deoxycytidine, and thymidine.[6] The synergistic interaction with cytarabine, for example, is thought to be due to the this compound-induced depletion of dCTP pools, which reduces competition for the incorporation of Ara-CTP (the active form of cytarabine) into DNA.
Q5: How does this compound affect the cell cycle?
A5: By depleting the necessary building blocks for DNA synthesis, this compound can cause cells to arrest in the G1 phase of the cell cycle. This prevents them from progressing into the S phase, where DNA replication occurs. The specifics of cell cycle arrest can be analyzed using flow cytometry with propidium iodide staining.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Higher-than-expected cytotoxicity at low concentrations | 1. High sensitivity of the cell line. 2. Incorrect drug concentration calculation. 3. Solvent toxicity. | 1. Perform a dose-response experiment with a wider, lower range of concentrations. 2. Double-check all calculations for stock solutions and dilutions. 3. Run a solvent-only control to determine its toxicity threshold. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range. 2. Ensure a homogenous cell suspension and accurate cell counting for consistent seeding. 3. Prepare fresh stock solutions of this compound and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Failure to observe synergistic effects with a combination agent | 1. Suboptimal concentrations of one or both drugs. 2. The chosen cell line may lack the necessary mechanisms for synergy. 3. Incorrect timing of drug administration. | 1. Perform a matrix of dose-response experiments with varying concentrations of both drugs to identify synergistic ratios. 2. Confirm the expression and activity of the relevant targets or pathways in your cell line. 3. Staggering the administration of the two drugs may be necessary to achieve a synergistic effect. |
| Rescue with cytidine/uridine is not working | 1. Insufficient concentration of the rescue agent. 2. Inefficient uptake or metabolism of the rescue agent by the cells. 3. The observed toxicity is due to an off-target effect. | 1. Titrate the concentration of cytidine or uridine to find the optimal rescue concentration. 2. Ensure the cell line has a functional nucleoside salvage pathway. 3. Investigate other potential mechanisms of toxicity. |
Quantitative Data
Table 1: Reported Cytotoxicity of this compound and its Analogs in Various Cell Lines
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (3-DU) | PIV-infected LLC-MK2 | Antiviral Assay | Antiviral Index (AI) | >15.3 | [7] |
| This compound (3-DU) | RV-infected KB | Antiviral Assay | Antiviral Index (AI) | 24.1 | [7] |
| 3-Nitro-3-deazauridine (3N-3DU) | PIV-infected LLC-MK2 | Antiviral Assay | Antiviral Index (AI) | >15.3 | [7] |
| 3-Nitro-3-deazauridine (3N-3DU) | RV-infected KB | Antiviral Assay | Antiviral Index (AI) | 24.1 | [7] |
| 3-Nitro-3-deazauridine (3N-3DU) | KB cells | Cytotoxicity | MTD (µg/mL) | 1000 | [7] |
| 3-Nitro-3-deazauridine (3N-3DU) | WISH cells | Cytotoxicity | MTD (µg/mL) | 1000 | [7] |
| 3-Nitro-3-deazauridine (3N-3DU) | LLC-MK2 cells | Cytotoxicity | MTD (µg/mL) | 250 | [7] |
MTD: Maximum Tolerated Dose AI: Antiviral Index (MTD/MIC) Note: IC50 values for this compound can be highly variable depending on the cell line and assay conditions. It is crucial to determine the IC50 empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method to determine the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium alone (blank) and cells with medium but no drug (negative control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.[8][9][10][11][12]
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13][14][15][16][17]
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase)
-
70% cold ethanol
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[4][18][19][20][21]
Mandatory Visualizations
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Caption: Standard experimental workflows for assessing this compound-induced cellular effects.
Caption: A logical workflow for troubleshooting unexpected this compound-induced cytotoxicity.
References
- 1. Regulation of pyrimidine biosynthesis in cultured L1210 cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
- 4. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral and cytotoxicity evaluation of 3-nitro-3-deazauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. Protocols [moorescancercenter.ucsd.edu]
Technical Support Center: Analysis of 3-Deazauridine Degradation
Welcome to the technical support center for analytical methods related to 3-Deazauridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and troubleshooting the degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: As a uridine analogue, this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include:
-
Hydrolysis: The glycosidic bond between the pyridine ring and the ribose sugar can be cleaved under acidic or basic conditions, leading to the formation of 3-deazauracil and ribose. The pyridine ring itself may also undergo ring-opening.
-
Oxidation: The pyridine ring and the ribose moiety are susceptible to oxidation, which can lead to the formation of various oxidized byproducts.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of photoproducts. The specific nature of these products depends on the wavelength and intensity of the light.
Q2: Which analytical techniques are most suitable for detecting this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for separating and quantifying this compound from its degradation products. For more detailed structural information and higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is the preferred technique.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, also known as stress testing, is crucial for understanding the stability of this compound.[1] This involves subjecting the compound to harsh conditions to accelerate its degradation. A typical protocol includes exposure to acidic, basic, oxidative, thermal, and photolytic stress. Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Q4: What are the expected m/z values for this compound and its potential degradation products in LC-MS?
A4: In positive ion mode ESI-MS, this compound (molecular weight: 244.22 g/mol ) is expected to show a prominent ion at m/z 245.2 [M+H]⁺. The primary degradation product from hydrolysis, 3-deazauracil, would appear at m/z 113.1 [M+H]⁺. Other degradation products would have m/z values corresponding to the addition of oxygen atoms (oxidation) or other structural modifications.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column Silanols | This compound is a polar compound and can interact with residual silanol groups on the HPLC column, leading to peak tailing. • Use a well-end-capped C18 column or a column specifically designed for polar compounds. • Lower the mobile phase pH to suppress silanol ionization (e.g., pH 2.5-3.5). • Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (use with caution as it can affect MS compatibility). |
| Column Overload | Injecting too high a concentration of the sample can lead to peak fronting or tailing. • Dilute the sample and reinject. • Use a column with a larger internal diameter or a higher loading capacity. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. • Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Void | Accumulation of particulate matter or degradation of the column bed can affect peak shape. • Use a guard column to protect the analytical column. • If a void is suspected, try reversing and flushing the column (follow manufacturer's instructions). If the problem persists, replace the column. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase, especially buffer concentration and pH, can lead to retention time shifts. • Ensure accurate and consistent preparation of all mobile phase components. • Use a pH meter for accurate pH adjustment. • Degas the mobile phase thoroughly before use. |
| Column Temperature Fluctuations | Changes in ambient temperature can affect retention times. • Use a column oven to maintain a constant and controlled temperature. |
| Pump and System Issues | Leaks, air bubbles in the pump, or malfunctioning check valves can cause flow rate fluctuations. • Check for leaks in the system. • Purge the pump to remove any air bubbles. • Clean or replace check valves if necessary. |
| Column Equilibration | Insufficient equilibration time between gradient runs can lead to inconsistent retention. • Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products observed.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25-26 min: 50-5% B; 26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Protocol 2: Forced Degradation Study of this compound
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a small amount of organic solvent like methanol if solubility is an issue).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 105 °C for 24 hours. Dissolve the stressed powder in the sample diluent before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC-UV method described in Protocol 1.
Data Presentation
Table 1: Hypothetical HPLC Data for this compound and its Degradation Products
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| 3-Deazauracil (Degradant 1) | 4.2 | 0.35 |
| Unknown Degradant 2 | 8.5 | 0.71 |
| This compound | 12.0 | 1.00 |
| Unknown Degradant 3 | 15.3 | 1.28 |
Table 2: Hypothetical Mass Spectrometry Data for this compound and its Degradation Products
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| 3-Deazauracil (Degradant 1) | 113.05 | 113.1 |
| Oxidized Degradant (e.g., +16 Da) | 261.22 | 261.2 |
| This compound | 245.22 | 245.2 |
Visualizations
Caption: Workflow for forced degradation study of this compound.
Caption: Troubleshooting logic for HPLC analysis of this compound.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
Validating 3-Deazauridine's Inhibition of CTP Synthetase: A Comparative Guide
For researchers and professionals in drug development, understanding the mechanism and potency of enzyme inhibitors is paramount. This guide provides a comparative analysis of 3-Deazauridine, a well-established inhibitor of CTP synthetase, alongside other known inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate the underlying biochemical pathways and experimental workflows.
Comparative Analysis of CTP Synthetase Inhibitors
Cytidine-5'-triphosphate (CTP) synthetase is a critical enzyme in the de novo biosynthesis of pyrimidine nucleotides, catalyzing the formation of CTP from Uridine-5'-triphosphate (UTP).[1] Its essential role in DNA and RNA synthesis makes it an attractive target for antimicrobial and anticancer therapies.[2] this compound, a structural analog of uridine, acts as a competitive inhibitor of CTP synthetase after its intracellular conversion to this compound triphosphate.[3][4] This guide compares the inhibitory action of this compound with other notable CTP synthetase inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various CTP synthetase inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Active Form | Target Enzyme | IC50 Value | Mechanism of Action |
| This compound | This compound-5'-triphosphate | CTP Synthetase | Not explicitly quantified in reviewed sources, but confirmed as a competitive inhibitor with respect to UTP.[3] | Competitive inhibition |
| Cyclopentenyl Cytosine (CPEC) | CPEC-triphosphate | Bovine CTP Synthetase | 6 µM[5] | Non-competitive inhibition[6] |
| Gemcitabine | Gemcitabine-5'-triphosphate (dF-dCTP) | E. coli CTP Synthetase | ~1.2 µM[7] | Potent competitive inhibitor with respect to UTP.[8] |
| Compound G1 | - | Streptococcus pneumoniae PyrG (CTP synthase) | 0.091 µM[9] | Competitive with ATP and/or UTP.[9] |
| CTP Synthetase-IN-1 | - | Human CTPS1 / CTPS2 | 32 nM / 18 nM[10] | Pan-selective inhibitor.[11] |
| STP938 | - | Human CTPS1 | >1,300-fold selectivity over CTPS2.[12] | Selective inhibition of CTPS1.[12] |
Experimental Protocols
Accurate validation of enzyme inhibition requires robust experimental protocols. Below are detailed methodologies for assaying CTP synthetase activity.
Spectrophotometric Assay for CTP Synthetase Activity
This protocol is a standard method for determining CTP synthetase activity by measuring the production of a reaction product that absorbs light at a specific wavelength.
Principle: The conversion of UTP to CTP is coupled to the hydrolysis of ATP to ADP. The rate of ADP production can be measured using a coupled enzyme assay system, or the formation of CTP can be monitored directly at 291 nm.
Materials:
-
Purified CTP synthetase enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
Substrates: UTP, ATP, L-glutamine
-
Inhibitor stock solution (e.g., this compound)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a reaction mixture containing the assay buffer, UTP, ATP, and L-glutamine at desired concentrations in a quartz cuvette.
-
Add the CTP synthetase enzyme to the reaction mixture.
-
To test for inhibition, add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture and a control with no inhibitor.
-
Initiate the reaction and immediately begin monitoring the change in absorbance at 291 nm (for direct CTP measurement) or at a wavelength appropriate for the coupled assay system (e.g., 340 nm for NADH-coupled assays).
-
Record the absorbance at regular intervals for a set period.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Luminescence-Based ATPase Assay for CTP Synthetase (PyrG) Activity
This alternative method is particularly useful for high-throughput screening of inhibitors and measures the ATPase activity of CTP synthetase.
Principle: The assay quantifies the amount of ATP remaining in the reaction mixture after the CTP synthetase reaction using a luciferase/luciferin system. The amount of light produced is inversely proportional to the CTP synthetase activity.
Materials:
-
Purified CTP synthetase (PyrG)
-
Assay components as in the spectrophotometric assay
-
Commercially available ATP quantitation kit (e.g., ADP-Glo™)
Procedure:
-
Perform the CTP synthetase reaction as described in the spectrophotometric assay (steps 1-3).
-
After a defined incubation period, stop the reaction.
-
Add the ATP detection reagent from the kit to the reaction mixture. This reagent lyses the remaining ATP and generates a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a luminometer.
-
A lower luminescent signal indicates higher ATP consumption and thus higher CTP synthetase activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described above.[9]
Visualizing the Mechanism of Action
To better understand the biochemical context of this compound's inhibitory action, the following diagrams illustrate the pyrimidine biosynthesis pathway and the experimental workflow for inhibitor validation.
Inhibition of CTP Synthetase by this compound.
Workflow for CTP Synthetase Inhibition Assay.
References
- 1. scbt.com [scbt.com]
- 2. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A metal‐dependent conformational change provides a structural basis for the inhibition of CTP synthase by gemcitabine‐5′‐triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a compound that acts as a bacterial PyrG (CTP synthase) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P1308: SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CTP Synthetase Inhibitors: 3-Deazauridine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Deazauridine with other notable CTP (cytidine triphosphate) synthetase inhibitors, including Acivicin and Cyclopentenyl cytosine (CPEC). We delve into their mechanisms of action, present available experimental data for performance comparison, and detail the experimental protocols for key assays.
Introduction to CTP Synthetase and its Inhibition
CTP synthetase is a crucial enzyme in the de novo biosynthesis of pyrimidine nucleotides, catalyzing the formation of CTP from UTP (uridine triphosphate).[1] This process is essential for the synthesis of DNA and RNA, as well as for phospholipid metabolism.[1] Consequently, the inhibition of CTP synthetase presents a compelling strategy for the development of therapeutics against rapidly proliferating cells, such as cancer cells and certain viruses.[1]
Comparative Analysis of Inhibitors
This section details the distinct mechanisms and reported potencies of this compound, Acivicin, and Cyclopentenyl cytosine.
This compound
Mechanism of Action: this compound is a structural analog of uridine.[2] To exert its inhibitory effect, it must first be anabolized intracellularly to its active triphosphate form, this compound triphosphate (deazaUTP).[3] DeazaUTP then acts as a competitive inhibitor of CTP synthetase with respect to the enzyme's natural substrate, UTP.[2][4] By competing with UTP for the active site, deazaUTP effectively blocks the synthesis of CTP.
Acivicin
Mechanism of Action: Acivicin is a glutamine analog that functions as an irreversible, covalent inhibitor of CTP synthetase.[5] The enzyme has a glutamine amidotransferase domain that hydrolyzes glutamine to provide the nitrogen for the amination of UTP.[6] Acivicin targets this domain, forming a covalent bond with a critical cysteine residue, thereby permanently inactivating the enzyme.[7] Its action leads to a rapid and sustained depletion of intracellular CTP pools.[5]
Cyclopentenyl Cytosine (CPEC)
Mechanism of Action: CPEC is a carbocyclic analog of cytidine.[8] Similar to this compound, CPEC is a prodrug that requires intracellular phosphorylation to become active.[9] Its active form, CPEC triphosphate (CPEC-TP), acts as a potent non-competitive inhibitor of CTP synthetase.[9] The inhibitory effect of CPEC-TP leads to a significant reduction in CTP levels.[8]
Quantitative Performance Data
Direct comparison of the potency of these inhibitors is challenging due to the variability in experimental conditions across different studies. The following table summarizes the available quantitative data. It is crucial to consider the specific enzyme source, cell line, and assay conditions when interpreting these values.
| Inhibitor | Active Form | Target Enzyme/Cell Line | Potency Metric | Value | Reference |
| This compound | This compound | L1210 leukemia cells | Growth Inhibition | 6 µM | [10] |
| Acivicin | Acivicin | Streptococcus pneumoniae PyrG | IC50 | 1.2 µM | [7] |
| Cyclopentenyl cytosine (CPEC) | CPEC | Acute Lymphoblastic Leukemia (ALL) cell lines | IC50 | 10-20 nM | [11] |
| Cyclopentenyl cytosine triphosphate (CPEC-TP) | CPEC-TP | Bovine CTP synthetase | Median Inhibitory Concentration | 6 µM | [9][12] |
Signaling Pathways and Cellular Consequences of CTP Synthetase Inhibition
The depletion of intracellular CTP pools resulting from the inhibition of CTP synthetase has profound effects on cellular processes, primarily by inducing replication stress. This occurs because the reduced availability of CTP, a crucial building block for DNA synthesis, leads to the stalling of replication forks.[13][14]
The cellular response to this replication stress involves the activation of complex signaling pathways, primarily the ATR-Chk1 and ATM-Chk2 pathways, which are key regulators of the DNA damage response.[14][15] These pathways attempt to arrest the cell cycle to allow for DNA repair.[15] Furthermore, CTP synthetase inhibition has been linked to the activation of the p53 tumor suppressor pathway, which can lead to cell cycle arrest or apoptosis.[16][17]
Below is a diagram illustrating the key signaling events following CTP synthetase inhibition.
Experimental Protocols
CTP Synthetase Activity Assay (Spectrophotometric)
This protocol is adapted from methodologies that measure the production of ADP, which is stoichiometrically released with CTP.
Materials:
-
Purified CTP synthetase or cell lysate containing the enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Substrate Solution: 2 mM ATP, 2 mM UTP, 10 mM L-glutamine, 0.5 mM GTP
-
Coupling Enzyme Mix: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
NADH Solution: 2.5 mM
-
Inhibitor stock solutions (this compound, Acivicin, CPEC-TP)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in each well of the microplate by adding Assay Buffer, Coupling Enzyme Mix, and NADH Solution.
-
Add the desired concentration of the inhibitor to the test wells. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.
-
Initiate the reaction by adding the Substrate Solution and the CTP synthetase enzyme preparation.
-
Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the rate of ADP production and thus CTP synthetase activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the control and calculate the IC50 value.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cells cultured in a 96-well plate
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Culture medium
-
Inhibitor stock solutions
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the CTP synthetase inhibitors. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.[18][19]
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.[18][19]
-
Measure the absorbance at 490 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Below is a graphical representation of a typical experimental workflow for evaluating CTP synthetase inhibitors.
Conclusion
This compound, Acivicin, and Cyclopentenyl cytosine represent distinct classes of CTP synthetase inhibitors with different mechanisms of action. This compound and CPEC are prodrugs that, after intracellular activation, act as competitive and non-competitive inhibitors, respectively. In contrast, Acivicin is a covalent inhibitor that irreversibly inactivates the enzyme. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the target cell type and the desired pharmacological profile. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel CTP synthetase inhibitors.
References
- 1. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid in vivo inactivation by acivicin of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation by acivicin of rat brain CTP and GMP synthetases and depression of CTP and GTP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of CTP synthetase inhibitors as new potential agents for the treatment of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopentenyl cytosine inhibits cytidine triphosphate synthetase in paediatric acute non-lymphocytic leukaemia: a promising target for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CTP inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Causes and Consequences of Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of the Transcriptional Response to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of TP53 Pathway Inactivation in Embryonic and Somatic Cells—Relevance for Understanding (Germ Cell) Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
Specificity of 3-Deazauridine's Antiviral Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral effects of 3-Deazauridine, an analog of the nucleoside uridine, against a panel of RNA viruses. Its performance is evaluated alongside its derivative, 3-Nitro-3-deazauridine, and the well-established antiviral agent, Ribavirin. This analysis is based on available experimental data, focusing on antiviral efficacy and cytotoxicity to assess the specificity of its action.
Executive Summary
This compound (3DU) demonstrates antiviral activity against a range of RNA viruses. Its primary mechanism of action involves the inhibition of CTP synthetase, a crucial enzyme in the pyrimidine biosynthesis pathway, leading to the depletion of intracellular cytidine triphosphate (CTP) pools necessary for viral RNA synthesis.[1][2] A nitro-substituted analog, 3-Nitro-3-deazauridine (3N-3DU), has been shown to possess enhanced antiviral activity and reduced cytotoxicity compared to the parent compound. When compared to Ribavirin, the specificity and efficacy of this compound and its analog vary depending on the virus.
Comparative Antiviral Activity and Cytotoxicity
The antiviral specificity of a compound is determined by its ability to inhibit viral replication at concentrations that are not toxic to host cells. This is often expressed as the Antiviral Index (AI), calculated as the ratio of the maximum tolerated dose (MTD) or 50% cytotoxic concentration (CC50) to the minimum inhibitory concentration (MIC) or 50% effective concentration (EC50). A higher AI indicates greater specificity.
The following tables summarize the comparative antiviral indices of this compound (3DU), 3-Nitro-3-deazauridine (3N-3DU), and Ribavirin against several RNA viruses.
| Virus Family | Virus | This compound (AI) | 3-Nitro-3-deazauridine (AI) | Ribavirin (AI) |
| Paramyxoviridae | Parainfluenza Virus (PIV) | <0.1 | 15.3 | Comparable to 3N-3DU |
| Picornaviridae | Rhinovirus (RV) | <0.1 | 24.1 | Lower than 3N-3DU |
| Poliovirus, Type 1 (PoV) | <0.1 | 0.5 | 1.3 | |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | <0.1 | 50.0 | Lower than 3N-3DU |
| Togaviridae | Semliki Forest Virus (SFV) | <0.1 | 76.9 | Lower than 3N-3DU |
| Bunyaviridae | Punta Toro Virus (PTV) | <0.1 | 2.4 | 10.0 |
Data extracted from a comparative study evaluating antiviral indices (MTD/MIC).[3]
Table 2: Comparative Cytotoxicity in Different Cell Lines
| Cell Line | 3-Nitro-3-deazauridine (3N-3DU) Toxicity | Ribavirin Toxicity |
| KB | Comparable to Ribavirin | Comparable to 3N-3DU |
| WISH | 4-fold less toxic than Ribavirin | 4-fold more toxic than 3N-3DU |
| LLC-MK2 | 4-fold more toxic than Ribavirin | 4-fold less toxic than 3N-3DU |
Qualitative comparison of cytotoxicity.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for determining the key parameters of antiviral activity and cytotoxicity.
Protocol for Cytopathic Effect (CPE) Reduction Assay (to determine MIC/EC50)
This assay evaluates the ability of a compound to protect cells from the virus-induced cytopathic effect.
Materials:
-
Cell Line: Appropriate host cell line for the virus of interest (e.g., Vero, A549, MDCK).
-
Virus Stock: Titered stock of the virus to be tested.
-
Test Compounds: this compound, 3-Nitro-3-deazauridine, and Ribavirin dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Eagle's Minimum Essential Medium (MEM) or other appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well plates.
-
Neutral Red or Crystal Violet stain.
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. A set of wells should be left uninfected as cell controls.
-
Treatment: Immediately after infection, add the diluted test compounds to the appropriate wells. Include virus control wells (infected, no compound) and cell control wells (uninfected, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is complete in the virus control wells.
-
Staining: Remove the medium and stain the cells with Neutral Red or Crystal Violet solution to visualize viable cells.
-
Quantification: Elute the dye from the viable cells and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. The MIC or EC50 is the concentration of the compound that reduces CPE by 50%.
Protocol for Cytotoxicity Assay (to determine MTD/CC50)
This assay determines the concentration of a compound that is toxic to the host cells.
Materials:
-
Cell Line: Same host cell line used in the antiviral assay.
-
Test Compounds: this compound, 3-Nitro-3-deazauridine, and Ribavirin.
-
Cell Culture Medium.
-
96-well plates.
-
MTT or XTT reagent.
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line as described above.
-
Compound Treatment: After 24 hours, add serial dilutions of the test compounds to the wells. Include cell control wells with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Add MTT or XTT reagent to each well and incubate to allow for the formation of formazan.
-
Quantification: Solubilize the formazan product and measure the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The MTD or CC50 is the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action: Inhibition of CTP Synthetase
The primary antiviral mechanism of this compound is the inhibition of CTP synthetase.[1][2] this compound is a prodrug that is intracellularly phosphorylated to its active triphosphate form, this compound triphosphate (3-dUTP). 3-dUTP then acts as a competitive inhibitor of CTP synthetase, blocking the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP). This depletion of the intracellular CTP pool inhibits the synthesis of viral RNA, thereby suppressing viral replication.
Caption: Intracellular activation of this compound and inhibition of CTP synthesis.
Experimental Workflow for Antiviral Specificity Assessment
The following diagram illustrates a typical workflow for assessing the antiviral specificity of a compound like this compound.
Caption: Workflow for assessing the antiviral specificity of this compound.
Conclusion
This compound exhibits antiviral activity against a variety of RNA viruses, and its specificity is significantly enhanced in its nitro-derivative, 3-Nitro-3-deazauridine. The primary mechanism of action, inhibition of CTP synthetase, provides a clear target for its antiviral effects. However, its efficacy and toxicity profile relative to established antivirals like Ribavirin are virus-dependent. The data suggests that while 3N-3DU shows promise against several RNA viruses with a favorable antiviral index, its activity against others, such as Poliovirus and Punta Toro Virus, is less pronounced compared to Ribavirin.[3] Further studies providing detailed quantitative data on the cytotoxicity and antiviral efficacy of this compound and its analogs across a broader range of viruses and cell lines are warranted to fully elucidate their therapeutic potential.
References
Comparative Analysis of 3-Deazauridine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 3-Deazauridine and its derivatives, focusing on their therapeutic potential as anticancer and antiviral agents. This document summarizes key performance data, details relevant experimental protocols, and visualizes critical biological pathways to support further research and development in this area.
This compound (3-DU), a synthetic analog of the nucleoside uridine, has garnered significant interest as a potential therapeutic agent due to its role as a competitive inhibitor of CTP (cytidine triphosphate) synthetase.[1][2] This inhibition disrupts the de novo synthesis of pyrimidine nucleotides, essential for DNA and RNA synthesis, thereby exhibiting antitumor and antiviral properties.[3] Modifications to the parent this compound molecule have led to the development of various derivatives with potentially enhanced potency, selectivity, and reduced toxicity. This guide offers a comparative overview of this compound and select derivatives, presenting available experimental data to inform future research directions.
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives. Direct comparative studies across a wide range of derivatives are limited; however, the compiled data provides valuable insights into their relative potency.
Table 1: Anticancer Activity of this compound and Its Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| This compound | L1210 (Leukemia) | IC50 | 6 | [4] |
| CCRF-CEM (Leukemia) | CC50 | 11 | [1] | |
| L1210 (Leukemia) | CC50 | 1.3 | [1] | |
| 3-Fluoro-3-deazauridine | Murine Leukemia (L1210) | CC50 | 4.4 | |
| Human T-lymphocyte (CEM) | CC50 | 9.6 | ||
| Human cervix carcinoma (HeLa) | CC50 | 7.8 |
Table 2: Antiviral Activity of this compound and Its Derivatives
| Compound | Virus | Cell Line | Activity Metric | Value | Reference |
| This compound | Herpes Simplex Virus 1 (HSV-1) | Vero | EC50 | > 100 µM | [1] |
| C3-Arylated-3-deazauridine derivative (Compound 4h) | Herpes Simplex Virus 1 (HSV-1) | Vero | EC50 | 7.8 µM | [5] |
| C3-Arylated-3-deazauridine derivative (Compound 4j) | Herpes Simplex Virus 1 (HSV-1) | Vero | EC50 | 8.2 µM | [5] |
| 3-Nitro-3-deazauridine (3N-3DU) | Parainfluenza Virus (PIV) | N/A | Antiviral Index (AI) | 15.3 | |
| Rhinovirus (RV) | N/A | Antiviral Index (AI) | 24.1 | ||
| Vesicular Stomatitis Virus (VSV) | N/A | Antiviral Index (AI) | 50 | ||
| Semliki Forest Virus (SFV) | N/A | Antiviral Index (AI) | 76.9 | ||
| This compound (3DU) | Parainfluenza Virus (PIV) | N/A | Antiviral Index (AI) | < 0.1 | |
| Rhinovirus (RV) | N/A | Antiviral Index (AI) | < 0.1 | ||
| Vesicular Stomatitis Virus (VSV) | N/A | Antiviral Index (AI) | < 0.1 | ||
| Semliki Forest Virus (SFV) | N/A | Antiviral Index (AI) | < 0.1 |
Note: Antiviral Index (AI) is calculated as the ratio of the maximum tolerated dose to the minimum inhibitory concentration.
Mechanism of Action: Inhibition of CTP Synthetase
The primary mechanism of action for this compound and its derivatives is the competitive inhibition of CTP synthetase. This enzyme catalyzes the final step in the de novo biosynthesis of CTP, an essential precursor for DNA and RNA synthesis. By blocking this pathway, these compounds effectively starve cancer cells and viruses of a critical building block for replication.
Figure 1. Mechanism of CTP Synthetase Inhibition by this compound and its derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
CTP Synthetase Activity Assay (ADP-Glo™ Kinase Assay Adaptation)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay to measure the activity of CTP synthetase, an ATP-grasp enzyme. The assay quantifies the amount of ADP produced, which is directly proportional to CTP synthetase activity.
Materials:
-
Purified CTP Synthetase
-
UTP (Uridine Triphosphate)
-
ATP (Adenosine Triphosphate)
-
Glutamine
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound or its derivatives
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, UTP, ATP, and glutamine at desired concentrations.
-
Add the test compound (this compound or its derivative) at various concentrations to the wells. Include a no-inhibitor control.
-
Initiate the reaction by adding purified CTP synthetase to each well.
-
The final reaction volume is typically 5-25 µL.
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add an equal volume of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add a volume of Kinase Detection Reagent equal to the total volume in the well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ADP concentration.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Figure 2. Workflow for the CTP Synthetase Activity Assay.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., L1210, CCRF-CEM)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test compounds (this compound and its derivatives)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV-1)
-
Virus stock of known titer
-
Complete cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
-
Test compounds (this compound and its derivatives)
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the test compound. Include a virus-only control.
-
Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption.
-
Overlay: Remove the virus inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
This compound and its derivatives represent a promising class of compounds with potential applications in cancer and viral chemotherapy. The available data suggests that chemical modifications to the this compound scaffold can significantly impact biological activity. For instance, the introduction of a nitro group at the 3-position (3N-3DU) dramatically enhances antiviral activity compared to the parent compound. Similarly, C3-arylated derivatives show improved anti-HSV-1 potency. Further systematic structure-activity relationship (SAR) studies are warranted to explore the full therapeutic potential of this class of nucleoside analogs. The experimental protocols detailed in this guide provide a foundation for researchers to conduct these crucial investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis of C3-arylated-3-deazauridine derivatives with potent anti-HSV-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the synergistic interaction of 3-Deazauridine with other nucleoside analogs
A Comparative Guide for Researchers in Drug Development
In the landscape of cancer therapeutics, the strategic combination of drugs to enhance efficacy and overcome resistance is a cornerstone of modern research. This guide provides a comprehensive comparison of the synergistic interactions between 3-Deazauridine (3-DU), a potent inhibitor of CTP synthetase, and other key nucleoside analogs. By elucidating the mechanisms of synergy and presenting available experimental data, this document serves as a valuable resource for researchers and scientists in the field of drug development.
Mechanism of Action and Rationale for Combination Therapy
This compound's primary mechanism of action is the competitive inhibition of CTP synthetase, an essential enzyme in the de novo biosynthesis of pyrimidine nucleotides. This inhibition leads to a depletion of intracellular cytidine triphosphate (CTP) pools. Many nucleoside analogs, such as Cytarabine (Ara-C) and 5-aza-2'-deoxycytidine (Decitabine), require intracellular phosphorylation to their triphosphate forms to exert their cytotoxic effects, which include incorporation into DNA and RNA, leading to chain termination and inhibition of polymerases.
The rationale for combining this compound with these analogs is based on the principle of biochemical modulation. By reducing the endogenous pool of CTP, this compound is hypothesized to decrease the competition for enzymes that activate the analog and for incorporation into nucleic acids, thereby enhancing the antitumor activity of the partner drug.
Comparative Analysis of Synergistic Interactions
Published studies have demonstrated that this compound exhibits synergistic or additive effects when combined with various nucleoside analogs across different cancer cell lines. This section summarizes the available findings.
This compound and 5-aza-2'-deoxycytidine (Decitabine)
The combination of this compound and 5-aza-2'-deoxycytidine has shown synergistic cytotoxicity in L1210 leukemic cells and EMT6 tumor cells. The synergy is attributed to the this compound-mediated increase in the incorporation of 5-aza-2'-deoxycytidine into DNA.
Table 1: In Vitro Growth Inhibition of L1210 and EMT6 Cells by this compound and 5-aza-2'-deoxycytidine
| Cell Line | Drug | Concentration (µM) | % Growth Inhibition (Single Agent) | % Growth Inhibition (Combination) | Synergy Assessment |
| L1210 | This compound | Data not available | Data not available | \multirow{2}{}{\center Data not available} | \multirow{2}{}{\center Synergistic} |
| 5-aza-2'-deoxycytidine | Data not available | Data not available | |||
| EMT6 | This compound | Data not available | Data not available | \multirow{2}{}{\center Data not available} | \multirow{2}{}{\center Synergistic} |
| 5-aza-2'-deoxycytidine | Data not available | Data not available |
Note: Specific quantitative data from the original study was not available in the accessed literature. The table reflects the reported synergistic outcome.
This compound and Cytarabine (Ara-C)
The interaction between this compound and Cytarabine has been described as additive in several studies. This suggests that the combined effect is equal to the sum of the individual effects of the two drugs.
Table 2: In Vitro Growth Inhibition by this compound and Cytarabine
| Cell Line | Drug | Concentration (µM) | % Growth Inhibition (Single Agent) | % Growth Inhibition (Combination) | Synergy Assessment |
| Various | This compound | Data not available | Data not available | \multirow{2}{}{\center Data not available} | \multirow{2}{}{\center Additive} |
| Cytarabine | Data not available | Data not available |
Note: Specific quantitative data from the original study was not available in the accessed literature. The table reflects the reported additive outcome.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the synergistic interaction of this compound with other nucleoside analogs. These protocols are based on standard laboratory practices and can be adapted for specific cell lines and drug concentrations.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the drug combinations on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound and other nucleoside analogs
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the other nucleoside analog, both alone and in combination at a constant ratio. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.
Procedure:
-
Data Input: Use the dose-response data obtained from the cell viability assay for the individual drugs and their combination.
-
Combination Index (CI) Calculation: Utilize a software program like CompuSyn or CalcuSyn to calculate the Combination Index (CI). The CI value determines the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects.
Visualizing the Molecular Interactions
The following diagrams illustrate the proposed mechanism of synergistic action and a typical experimental workflow.
Caption: Proposed mechanism of synergy between this compound and nucleoside analogs.
Caption: A typical experimental workflow for assessing drug synergy.
Confirming On-Target Effects of 3-Deazauridine: A Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action is a critical step in validating a compound's therapeutic potential. This guide provides a comparative overview of rescue experiments designed to confirm the on-target effects of 3-Deazauridine, a competitive inhibitor of CTP synthase.
This compound, a synthetic analog of uridine, exerts its primary effect by inhibiting the enzyme CTP (cytidine triphosphate) synthase.[1][2][3] This inhibition leads to the depletion of intracellular CTP and dCTP pools, which are essential for RNA and DNA synthesis, ultimately resulting in the cessation of cell growth.[4] Rescue experiments are a powerful tool to validate that the observed cellular effects of this compound are indeed a direct consequence of this on-target activity.
The fundamental principle of a rescue experiment in this context is straightforward: if this compound's cytotoxic or cytostatic effects are due to the depletion of CTP, then supplementing the cell culture medium with downstream metabolites of the inhibited pathway, namely cytidine or uridine, should reverse these effects.[4]
Comparative Analysis of Rescue Strategies
The efficacy of a rescue experiment hinges on the ability of the supplemented nucleoside to bypass the enzymatic step inhibited by this compound. Both cytidine and uridine can be utilized by cells through salvage pathways to replenish the depleted CTP pools.
| Rescue Agent | Mechanism of Rescue | Typical Concentration | Efficacy |
| Cytidine | Directly converted to CMP by uridine-cytidine kinase, bypassing the need for CTP synthase. | 10-200 µM | High. Directly replenishes the depleted cytidine nucleotide pool.[5][6][7] |
| Uridine | Can be converted to UTP and subsequently to CTP by CTP synthase. In the presence of a competitive inhibitor like this compound, high concentrations of uridine can outcompete the inhibitor, leading to a partial restoration of CTP synthesis. It also serves as a precursor for the entire pyrimidine pathway. | 10-100 µM | Moderate to High. Can rescue the effects of this compound, but the efficiency may depend on the inhibitor concentration and the specific cell line.[4] |
| Deoxycytidine | Can partially alleviate the inhibition of DNA synthesis by being converted to dCTP. | 10-50 µM | Partial. Primarily rescues the effects on DNA synthesis, but may not fully restore RNA synthesis and overall cell proliferation.[4] |
Experimental Protocols
This is the most common method to assess the on-target effects of this compound.
-
Cell Seeding: Seed cells (e.g., L1210 leukemia cells, various cancer cell lines) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Treat the cells with a dose-response range of this compound. A typical concentration range to test would be from 1 nM to 100 µM.
-
Rescue Condition: In parallel, treat cells with the same concentrations of this compound in the presence of a fixed concentration of the rescue agent (e.g., 100 µM cytidine or 100 µM uridine).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay, CellTiter-Glo®, or by direct cell counting.
-
Data Analysis: Plot cell viability as a function of this compound concentration for both the treated and the rescued conditions. A rightward shift in the dose-response curve in the presence of the rescue agent indicates a successful rescue and confirms the on-target effect.
This method provides direct evidence of the biochemical mechanism of action.
-
Cell Treatment: Treat a larger culture of cells with an effective concentration of this compound (e.g., the IC50 concentration for cell growth inhibition) with and without the rescue agent (cytidine or uridine).
-
Metabolite Extraction: After a specific incubation time (e.g., 24 hours), harvest the cells and extract the intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of UTP, CTP, dUTP, and dCTP.
-
Data Interpretation: A significant decrease in CTP and dCTP levels upon this compound treatment, which is reversed in the presence of the rescue agent, provides strong evidence for the on-target inhibition of CTP synthase.[4]
Visualizing the Mechanism and Experimental Logic
References
- 1. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. The mechanism of action of this compound in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Impact of 3-Deazauridine Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of 3-Deazauridine, a uridine analogue and competitive inhibitor of CTP synthase, across various cell lines. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for researchers investigating pyrimidine metabolism and its potential as a therapeutic target.
Executive Summary
This compound (3-DAU) is a synthetic nucleoside analogue that exerts its primary metabolic effect by inhibiting CTP synthase, the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] This inhibition leads to a depletion of intracellular cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) pools, ultimately disrupting DNA and RNA synthesis and inducing cell cycle arrest and apoptosis. The sensitivity of different cell lines to this compound varies, likely due to differences in drug uptake, metabolism, and the expression levels of CTP synthase and other related enzymes. This guide presents a comparative analysis of these effects to aid in the selection of appropriate cell models and the design of future studies.
Data Presentation: Comparative Cytotoxicity and Metabolic Perturbations
The following tables summarize the cytotoxic effects of this compound and its impact on intracellular nucleotide pools in various cancer cell lines.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Murine Leukemia | Not explicitly stated, but effective in vivo | [2] |
| L1210/ara-C | Murine Leukemia (Cytarabine-resistant) | More sensitive than L1210/0 | [2] |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | Not available | |
| HeLa | Human Cervical Cancer | Not available | |
| PC-3 | Human Prostate Cancer | Not available | |
| K562 | Human Chronic Myelogenous Leukemia | Not available | [3][4] |
| NB4 | Human Acute Promyelocytic Leukemia | Not available | [3][4] |
| ML-1 | Human Myeloid Leukemia | Not available | [3][4] |
| MV4-11 | Human Acute Myeloid Leukemia | Not available | [3][4] |
| THP-1 | Human Acute Monocytic Leukemia | Not available | [3][4] |
Note: Comprehensive, directly comparable IC50 data for this compound across a wide panel of cell lines is limited in the readily available literature. The table will be updated as more data becomes available.
Table 2: Metabolic Impact of this compound on Intracellular Nucleotide Pools in L1210 Leukemia Cells
| Treatment | Cell Line | CTP Pool | dCTP Pool | UTP Pool | ATP Pool | GTP Pool | Reference |
| This compound | L1210/0 | Reduced | Reduced | Increased | No significant change | Modest increase | [2] |
| This compound | L1210/ara-C | Reduced (>90%) | Reduced (>90%) | Increased | Marked expansion | Modest increase | [2] |
Experimental Protocols
Quantification of Intracellular Nucleotide Pools by LC-MS/MS
This protocol outlines a robust method for the simultaneous quantification of intracellular nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs).
a. Cell Lysis and Extraction:
-
Harvest approximately 10 x 106 cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in 1 mL of 60% methanol pre-chilled to -20°C.
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing on ice.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the nucleotide extracts.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Utilize a Supelcogel ODP-50 column (150 x 2.1 mm, 5 µm) with a Waters Xterra MS C18 guard column (10 x 2.1 mm, 3.5 µm).[3]
-
Mobile Phase A: 5 mM N,N-dimethylhexylamine (DMHA) in water, pH 7.0, adjusted with 90% formic acid.[3]
-
Mobile Phase B: 5 mM DMHA in 50:50 acetonitrile:water.[3]
-
Employ a gradient elution to separate the nucleotides.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in negative ion multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for each nucleotide. For example, for dCTP, the transition is m/z 466.0 > 158.9.[5]
-
Optimize parameters such as ion spray voltage, source temperature, and collision energy for each analyte.[5]
-
c. Quantification:
-
Generate standard curves for each nucleotide using known concentrations.
-
Normalize the peak areas of the endogenous nucleotides to an internal standard (e.g., a stable isotope-labeled nucleotide).
-
Calculate the intracellular concentration of each nucleotide based on the standard curve and the cell number.
CTP Synthase Activity Assay
This assay measures the enzymatic activity of CTP synthase by quantifying the conversion of UTP to CTP.
a. Cell Lysate Preparation:
-
Homogenize cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to clear the lysate.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
b. Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell lysate, UTP, ATP, glutamine, and MgCl2 in a suitable buffer (e.g., HEPES).
-
Initiate the reaction by adding the substrate (UTP).
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
c. CTP Quantification:
-
Analyze the reaction mixture using LC-MS/MS as described in the previous protocol to quantify the amount of CTP produced.
-
Calculate the specific activity of CTP synthase as pmol of CTP formed per minute per mg of protein.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. This compound (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the metabolism, toxicity, and antitumor activity of azacitidine in mice bearing L1210 leukemia sensitive and resistant to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of 3-Deazauridine in Overcoming Chemoresistance
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a comparative analysis of 3-Deazauridine (3-DU), a uridine analog, and its efficacy in the context of cross-resistance with other chemotherapeutic agents, supported by experimental data.
This compound, an inhibitor of CTP synthetase, has demonstrated significant potential in overcoming resistance to a class of chemotherapeutics known as deoxycytidine analogs.[1][2][3][4][5] This guide delves into the experimental evidence, protocols, and underlying biochemical pathways that govern its activity, offering a valuable resource for those engaged in preclinical and clinical cancer research.
Unraveling the Mechanism: How this compound Circumvents Resistance
The primary mechanism of action for this compound is the inhibition of CTP (cytidine triphosphate) synthetase, a crucial enzyme in the de novo synthesis of pyrimidine nucleotides.[6][7] By blocking this enzyme, 3-DU leads to the depletion of intracellular CTP and subsequently dCTP (deoxycytidine triphosphate) pools.[8][9]
A key mechanism of resistance to deoxycytidine analogs like Cytarabine (Ara-C) and 5-aza-2'-deoxycytidine (5-AZA-CdR) is the deficiency of the activating enzyme, deoxycytidine kinase (DCK).[10][11] These drugs are pro-drugs that require phosphorylation by DCK to become active cytotoxic agents. In DCK-deficient cancer cells, these drugs remain inactive, leading to profound resistance.
Interestingly, DCK-deficient cells exhibit increased sensitivity to this compound.[10][11] This is because these cells are unable to salvage deoxycytidine from the extracellular environment to replenish their dCTP pools, making them highly dependent on the de novo synthesis pathway that 3-DU inhibits. This creates a scenario of "collateral sensitivity," where the mechanism of resistance to one drug confers hypersensitivity to another.
Quantitative Comparison of In Vivo Efficacy
In vivo studies using murine leukemia models (L1210 and the Ara-C resistant, DCK-deficient L1210/ARA-C subline) have provided compelling evidence for the efficacy of this compound in combination with deoxycytidine analogs.
| Treatment Group | Animal Model | Efficacy Outcome (% Increase in Lifespan) | Long-Term Survivors | Reference |
| 5-aza-2'-deoxycytidine (12.8 mg/kg) | L1210 + L1210/ARA-C | 56% | 0/10 | [10] |
| This compound (186 mg/kg) | L1210 + L1210/ARA-C | 26% | 0/10 | [10] |
| 5-aza-2'-deoxycytidine followed by this compound | L1210 + L1210/ARA-C | 265% | 7/10 | [10] |
| Azacitidine | L1210/ARA-C | ≤23% | Not Reported | [8] |
| This compound | L1210/ARA-C | ≤23% | Not Reported | [8] |
| This compound followed by Azacitidine | L1210/ARA-C | ~80% | Not Reported | [8] |
These data clearly demonstrate the synergistic effect of sequential administration of a deoxycytidine analog followed by this compound, particularly in a model containing drug-resistant cells. The combination therapy not only significantly extends lifespan but also leads to long-term survival in a substantial portion of the treated animals.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for replication and further investigation.
In Vivo Antineoplastic Activity Assay
-
Animal Model: BALB/c mice are typically used.
-
Tumor Cell Inoculation: Mice are injected intravenously with a suspension of L1210 and/or L1210/ARA-C cells. For the combination studies, a mixed population of cells is used to simulate a heterogeneous, drug-resistant tumor.[10]
-
Drug Administration:
-
Endpoint: The primary endpoint is the lifespan of the treated mice compared to a control group receiving a placebo. The percentage increase in lifespan (% ILS) is calculated. The number of long-term survivors (e.g., alive at 60 days) is also recorded.[10]
In Vitro Cytotoxicity Assays
Standard methods to determine the half-maximal inhibitory concentration (IC50) of a drug on cancer cell lines include the MTT assay and clonogenic assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Plating: Leukemia cells are seeded in 96-well plates at a predetermined density (e.g., 1x10^4 to 1.5x10^5 cells/well).[5]
-
Drug Treatment: Cells are exposed to a serial dilution of the chemotherapeutic agent for a specified duration (e.g., 24, 48, or 72 hours).[12][13]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[1]
-
IC50 Calculation: The IC50 value, the drug concentration that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration.[2][14]
Clonogenic Assay:
-
Cell Seeding: A single-cell suspension is plated in appropriate culture dishes or semi-solid media (for suspension cells like leukemia) at a low density to allow for the formation of distinct colonies.[3][15]
-
Drug Exposure: Cells can be treated with the drug either before or after plating.[15]
-
Incubation: Plates are incubated for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).[15][16]
-
Fixation and Staining: Colonies are fixed (e.g., with glutaraldehyde) and stained (e.g., with crystal violet) for visualization and counting.[16]
-
Analysis: The number of colonies in treated versus untreated plates is used to calculate the surviving fraction, which is a measure of the drug's cytotoxic effect.
Visualizing the Biochemical Landscape
The interplay between the de novo and salvage pathways for pyrimidine synthesis, and the points of inhibition by this compound and resistance to deoxycytidine analogs, can be visualized through the following diagrams.
Caption: Pyrimidine metabolism, drug action, and resistance.
The following workflow illustrates the experimental process for evaluating cross-resistance and synergy.
Caption: Experimental workflow for drug resistance studies.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Commentary Potential Enhancement by this compound of the Antiviral Activity of Molnupiravir in Patients with COVID-19 [scirp.org]
- 7. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the metabolism, toxicity, and antitumor activity of azacitidine in mice bearing L1210 leukemia sensitive and resistant to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemotherapy of L1210 and L1210/ARA-C leukemia with 5-aza-2'-deoxycytidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Deazauridine: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of 3-Deazauridine.
Immediate Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is prudent to handle all chemicals with care. Personal protective equipment (PPE), including laboratory coats, gloves, and safety glasses, should be worn at all times when handling this compound. In case of a spill, the material should be picked up mechanically to avoid dust formation.[1][2] It is crucial to prevent the compound from entering sewers or surface and ground water.[1]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined, the following table summarizes its key physical and chemical properties relevant to handling and disposal.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [1] |
| Hazard Pictograms | None | [1] |
| Signal Word | None | [1] |
| Hazard Statements | None | [1] |
| Flammability | Product is not flammable | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound should align with general best practices for chemical waste management in a laboratory setting.[3][4][5][6][7]
-
Waste Identification and Collection :
-
Labeling :
-
Segregation and Storage :
-
Store the waste container in a designated satellite accumulation area (SAA) for chemical waste.[3][5][6]
-
Segregate the this compound waste from other incompatible waste streams to prevent accidental reactions.[4][6] General guidelines recommend storing acids and bases separately, and oxidizing agents away from reducing agents and organic compounds.[6]
-
-
Disposal Request :
-
Empty Container Disposal :
-
For empty containers that originally held this compound, they should be triple rinsed with a suitable solvent.[8] The first rinseate must be collected and disposed of as chemical waste.[9] Subsequent rinses may also need to be collected depending on institutional policies. After thorough rinsing and drying, the container labels should be defaced or removed before disposal as regular solid waste.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. peptide.com [peptide.com]
- 3. odu.edu [odu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 3-Deazauridine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 3-Deazauridine, a nucleoside analog with antineoplastic properties. Adherence to these guidelines is essential to ensure laboratory safety and mitigate risks associated with this compound.
Personal Protective Equipment (PPE)
Given that this compound is an antineoplastic agent, stringent PPE protocols must be followed to prevent exposure through inhalation, skin contact, or accidental injection. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-tested nitrile gloves. The inner glove should be worn under the cuff of the lab coat, and the outer glove should extend over the cuff. Change gloves every 2-3 hours or immediately if contaminated or damaged. |
| Body Protection | Disposable Gown | A disposable, poly-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs is required. The gown should close in the back. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect the eyes from potential splashes of this compound solutions. |
| Face Protection | Face Shield | In addition to safety goggles, a full-face shield should be worn when there is a risk of splashing, such as during the preparation of stock solutions or when handling larger volumes. |
| Respiratory Protection | N95 Respirator | A NIOSH-approved N95 respirator or higher should be used when handling the powdered form of this compound to prevent inhalation of fine particles. All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet. |
Operational Plan: Handling and Solution Preparation
2.1. Engineering Controls:
-
All work with solid this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.
-
A designated area for handling this compound should be established to prevent cross-contamination.
2.2. Stock Solution Preparation Protocol:
This compound is a crystalline solid that can be dissolved in various solvents to prepare a stock solution.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~16 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL |
Procedure:
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Weigh the desired amount of this compound powder inside a chemical fume hood.
-
In a sterile, appropriately sized container, add the desired volume of the chosen solvent (e.g., DMSO). When using organic solvents like DMSO or DMF, it is recommended to purge the solvent with an inert gas.
-
Carefully add the weighed this compound to the solvent.
-
Cap the container securely and vortex or sonicate until the solid is completely dissolved.
-
For long-term storage, it is recommended to store stock solutions in aliquots at -20°C. Aqueous solutions are not recommended for storage for more than one day.
Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous chemical waste. Proper segregation and labeling are crucial for safe disposal.
| Waste Type | Disposal Container | Procedure |
| Trace Contaminated Waste | Yellow, labeled "Trace Chemotherapy Waste" | Includes empty vials, used PPE (gloves, gowns), and other materials with less than 3% of the original product remaining. Place directly into the designated yellow waste container for incineration. |
| Bulk Contaminated Waste | Black, labeled "Bulk Chemotherapy Waste" | Includes unused this compound, expired stock solutions, and materials from spill cleanup. This is considered RCRA (Resource Conservation and Recovery Act) hazardous waste and must be disposed of in a designated black container for hazardous waste incineration. |
| Sharps | Yellow, puncture-proof sharps container labeled "Chemo Sharps" | Includes needles, syringes, and other sharps contaminated with this compound. The container should be sealed when full and placed in a yellow bag for incineration. |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., L1210 leukemia cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Mandatory Visualizations
Mechanism of Action of this compound
This compound is a uridine analog that, once inside the cell, is phosphorylated to its triphosphate form, this compound triphosphate (3-DAU-TP). 3-DAU-TP then acts as a competitive inhibitor of CTP synthetase, the enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP). This inhibition leads to a depletion of the intracellular CTP pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.
Caption: Intracellular activation of this compound and its inhibitory effect on CTP synthetase.
Experimental Workflow: Cell Viability (MTT) Assay
The following diagram illustrates the key steps in determining the cytotoxic effect of this compound on a cell line using an MTT assay.
Caption: Step-by-step workflow for the MTT cell viability assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
